H-TYR-ILE-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-3-9(2)13(15(20)21)17-14(19)12(16)8-10-4-6-11(18)7-5-10/h4-7,9,12-13,18H,3,8,16H2,1-2H3,(H,17,19)(H,20,21)/t9-,12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKMCQRFHJRIPU-XDTLVQLUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties and Characteristics of H-TYR-ILE-OH (Tyrosyl-Isoleucine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-TYR-ILE-OH, chemically known as Tyrosyl-Isoleucine, is a dipeptide composed of the amino acids tyrosine and isoleucine. As a product of protein catabolism or incomplete protein digestion, this dipeptide is of interest to researchers in various fields, including biochemistry, pharmacology, and drug development.[1] The presence of a phenolic hydroxyl group from tyrosine and a bulky hydrophobic side chain from isoleucine suggests potential for diverse biological activities, including antioxidant and enzyme-inhibitory effects. This technical guide provides a comprehensive overview of the core physicochemical properties, potential biological activities, and relevant experimental methodologies for the study of this compound.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are a combination of computed data from publicly available databases and estimations based on the properties of its constituent amino acids.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂O₄ | PubChem[2] |
| Molecular Weight | 294.35 g/mol | PubChem[2] |
| IUPAC Name | 2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid | PubChem[2] |
| Calculated XLogP3 | -1.8 | PubChem[2] |
| Experimental LogP | -0.69 | PubChem |
| Predicted pKa (Strongest Acidic) | 3.73 | Human Metabolome Database |
| Predicted pKa (Strongest Basic) | 8.80 | Human Metabolome Database |
| Predicted Isoelectric Point (pI) | ~5.5 | Estimated based on constituent amino acid pKa values |
| Predicted Water Solubility | 1.22 g/L | ALOGPS |
| Physical Description | Solid | Human Metabolome Database |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited in publicly accessible databases. Below are the expected and observed characteristics based on its structure and data from similar compounds.
Mass Spectrometry (MS)
-
Precursor Ion ([M+H]⁺): 295.1652 m/z
-
Observed MS/MS Fragments: Key fragments observed in ion trap mass spectrometry include m/z values of 278, 249.1, and 136. The fragment at m/z 136 is a characteristic immonium ion of Tyrosine.
The fragmentation pattern of protonated dipeptides in ESI-MS/MS typically involves cleavage of the peptide bond, leading to the formation of b- and y-ions. For this compound, the primary fragmentation pathways are expected to be as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR spectra for this compound are not available in the searched databases. However, characteristic chemical shifts can be predicted based on the structures of tyrosine and isoleucine.
-
¹H NMR: Expected signals would include aromatic protons from the tyrosine side chain (around 6.8-7.2 ppm), the α-protons of both amino acids, and the aliphatic protons of the isoleucine side chain.
-
¹³C NMR: Expected signals would include those for the carbonyl carbons of the peptide bond and the C-terminus, aromatic carbons of tyrosine, and the aliphatic carbons of both amino acid backbones and the isoleucine side chain.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely published. The following sections provide generalized, yet detailed, methodologies that can be adapted for the synthesis, purification, and biological evaluation of this dipeptide.
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is a standard and effective method for the synthesis of this compound.
Workflow for Solid-Phase Synthesis of this compound:
Methodology:
-
Resin Preparation: Swell Fmoc-Ile-Wang resin in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the isoleucine.
-
Amino Acid Coupling: Activate Fmoc-Tyr(tBu)-OH with a coupling reagent such as HBTU in the presence of a base like DIPEA, and add it to the deprotected resin.
-
Final Deprotection: Remove the Fmoc group from the N-terminal tyrosine using 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water, to cleave the peptide from the resin and remove the t-butyl protecting group from the tyrosine side chain.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides.
Methodology:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide. The specific gradient will need to be optimized based on the hydrophobicity of this compound.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak and analyze their purity by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Biological Activity Assays
Based on its constituent amino acids, this compound is predicted to have antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Workflow for DPPH Assay:
Methodology:
-
Prepare a stock solution of this compound in methanol and create a series of dilutions.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add the peptide solutions and the DPPH solution to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Principle: The ACE inhibitory activity can be measured using a synthetic substrate, such as hippuryl-histidyl-leucine (HHL), which is cleaved by ACE to produce hippuric acid (HA). The amount of HA produced is quantified by HPLC or spectrophotometry.
Methodology:
-
Pre-incubate ACE with various concentrations of this compound.
-
Initiate the enzymatic reaction by adding the HHL substrate.
-
Stop the reaction after a defined incubation period by adding a strong acid (e.g., HCl).
-
Extract the hippuric acid with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and redissolve the HA in water or mobile phase.
-
Quantify the amount of HA using RP-HPLC with UV detection at 228 nm.
-
Calculate the percentage of ACE inhibition and determine the IC₅₀ value.
Potential Signaling Pathways
While no specific studies have directly linked this compound to particular signaling pathways, the biological activities of its constituent amino acids suggest potential interactions with pathways involved in cellular stress responses and metabolism.
-
Antioxidant-Related Pathways: Tyrosine-containing peptides are known to possess antioxidant properties. These effects may be mediated through the modulation of intracellular signaling pathways such as the Nrf2-Keap1 pathway , which is a master regulator of the antioxidant response.
-
Metabolic Signaling: Isoleucine, a branched-chain amino acid, has been shown to influence the mTOR signaling pathway , which is a central regulator of cell growth, proliferation, and protein synthesis. It is plausible that this compound could modulate this pathway, although this requires experimental validation.
Logical Relationship of Potential Signaling Pathway Modulation:
Conclusion
This compound is a dipeptide with predicted physicochemical and biological properties that warrant further experimental investigation. While specific data for this molecule is sparse, this guide provides a foundational understanding based on its constituent amino acids and established methodologies in peptide science. The provided experimental workflows offer a starting point for researchers to synthesize, purify, and characterize this compound, as well as to validate its potential antioxidant and ACE inhibitory activities. Future studies are needed to elucidate its precise biological functions and the signaling pathways through which it may exert its effects, which could pave the way for its application in drug development and nutritional science.
References
An In-depth Technical Guide to the Tyr-Ile Dipeptide: Synthesis, Characterization, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Tyrosyl-Isoleucine (Tyr-Ile) is a small biomolecule composed of the amino acids Tyrosine and Isoleucine. While specific literature on the discovery and unique biological functions of Tyr-Ile is not extensively detailed, its constituent amino acids play critical roles in various physiological processes. This technical guide provides a comprehensive overview of the methodologies for the synthesis, purification, and characterization of the Tyr-Ile dipeptide. It is designed to serve as a practical resource for researchers in peptide chemistry, pharmacology, and drug development, offering detailed experimental protocols and data interpretation guidelines. Furthermore, this guide explores the potential biological significance of Tyr-Ile by examining the known roles of related tyrosine-containing dipeptides and general dipeptide signaling mechanisms.
Introduction
Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse biological activities, ranging from neurotransmission to metabolic regulation.[1] Tyrosine, an aromatic amino acid, is a precursor for several important neurotransmitters and hormones. Isoleucine is a branched-chain amino acid (BCAA) essential for protein synthesis and metabolic function. The combination of these two amino acids into the Tyr-Ile dipeptide presents a molecule with potential for unique bioactivities.
This guide focuses on the practical aspects of working with Tyr-Ile, providing detailed protocols for its chemical and enzymatic synthesis, as well as modern analytical techniques for its characterization. The information presented herein is compiled from established methodologies in peptide science and is adapted for the specific case of Tyr-Ile.
Synthesis of Tyr-Ile Dipeptide
The synthesis of Tyr-Ile can be achieved through several methods, each with its own advantages and disadvantages in terms of yield, purity, and scalability. The most common methods are Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and enzymatic synthesis.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used method for peptide synthesis due to its efficiency and ease of purification.[2] The following protocol is based on the Fmoc/tBu strategy.
Experimental Protocol: SPPS of Tyr-Ile
-
Resin Preparation:
-
Start with a pre-loaded Fmoc-Ile-Wang resin (0.5 mmol/g). Weigh 200 mg of the resin (0.1 mmol) and place it in a peptide synthesis vessel.
-
Swell the resin in 5 mL of dimethylformamide (DMF) for 30 minutes with gentle agitation.[2]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Coupling of Fmoc-Tyr(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add 5 mL of the cleavage cocktail to the dried resin and agitate for 2-3 hours.[2]
-
Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to 40 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the peptide pellet.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow for Solid-Phase Peptide Synthesis (SPPS) of Tyr-Ile
References
The Enigmatic Dipeptide: An In-depth Technical Guide on the Biological Role and Significance of H-TYR-ILE-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide H-TYR-ILE-OH, or Tyrosyl-Isoleucine, represents a molecule of scientific interest primarily as a product of protein catabolism. While specific, direct biological roles and signaling pathways for this compound are not extensively documented, an examination of its constituent amino acids, L-Tyrosine and L-Isoleucine, provides a foundational understanding of its potential physiological relevance. This technical guide synthesizes the current, albeit limited, knowledge on Tyrosyl-Isoleucine and delves into the well-established functions of its components to offer a comprehensive perspective for researchers and professionals in drug development. The potential of dipeptides in various therapeutic and biotechnological applications underscores the importance of continued investigation into molecules like this compound.
Introduction to this compound (Tyrosyl-Isoleucine)
This compound is a dipeptide composed of the amino acids L-Tyrosine and L-Isoleucine linked by a peptide bond. Dipeptides are intermediates in protein digestion and metabolism. While some dipeptides are known to have distinct physiological or cell-signaling effects, many are transient molecules that are further broken down into their constituent amino acids.[1] The Human Metabolome Database classifies Tyrosyl-Isoleucine as an "expected" metabolite, indicating that while it is a predicted product of protein breakdown, it has not been definitively identified in human tissues or biofluids.[1] This suggests that this compound may have a short half-life in biological systems.
The primary significance of Tyrosyl-Isoleucine in a broader context may lie in its physicochemical properties and its role as a building block. For instance, tyrosine-containing dipeptides have been utilized in cell culture media formulations to enhance the solubility and delivery of the poorly soluble tyrosine, thereby improving cell viability and productivity in biopharmaceutical manufacturing.[2]
Biological Roles of Constituent Amino Acids
To infer the potential biological significance of this compound, it is essential to understand the well-documented roles of L-Tyrosine and L-Isoleucine.
L-Tyrosine: A Versatile Aromatic Amino Acid
L-Tyrosine is a non-essential amino acid in humans, synthesized from phenylalanine.[3][4] It is a precursor to several critical biomolecules and plays a central role in various physiological processes.
-
Neurotransmitter and Hormone Synthesis: Tyrosine is the precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. These neurotransmitters are fundamental for mood regulation, stress response, and cognitive functions. It is also a key component in the synthesis of thyroid hormones (thyroxine and triiodothyronine), which regulate metabolism.
-
Signal Transduction: The phenolic hydroxyl group of tyrosine can be phosphorylated by protein kinases. Tyrosine phosphorylation is a critical post-translational modification in signal transduction cascades, regulating cellular processes such as growth, differentiation, and metabolism.
-
Enzyme Function and Protein Structure: As a proteinogenic amino acid, tyrosine is integral to the structure and function of countless proteins and enzymes.
L-Isoleucine: An Essential Branched-Chain Amino Acid
L-Isoleucine is one of the three branched-chain amino acids (BCAAs) and is essential in the human diet. It plays a vital role in metabolism, muscle physiology, and immune function.
-
Protein Synthesis and Muscle Metabolism: Isoleucine is a crucial component for the synthesis of new proteins, particularly in muscle tissue. It can also be catabolized to provide energy.
-
Regulation of Glucose Metabolism: Isoleucine has been shown to stimulate glucose uptake in muscle cells and may play a role in regulating blood sugar levels.
-
Immune Response: Studies suggest that isoleucine is involved in modulating the immune system, including enhancing the function of immune cells.
Potential Significance of this compound in Research and Drug Development
While direct evidence is scarce, the properties of this compound and its constituent amino acids suggest potential areas of interest for researchers and drug development professionals.
-
Nutraceutical and Supplement Development: Given the roles of tyrosine in cognitive function and isoleucine in muscle metabolism, this compound could be explored as a component in nutritional supplements, provided it demonstrates favorable absorption and bioavailability.
-
Drug Delivery: The dipeptide structure may offer advantages in terms of stability and transport across biological membranes compared to individual amino acids. This could be leveraged in the design of peptide-based drugs or as a carrier for other therapeutic agents.
-
Biotechnology: As previously mentioned, the enhanced solubility of tyrosine in dipeptide form is a valuable attribute in cell culture technology for the production of therapeutic proteins.
A modified version of the Tyr-Ile dipeptide, known as Dihexa (N-hexanoic-Tyr-Ile-(6) aminohexanoic amide), has been investigated for its cognitive-enhancing properties. Dihexa is a derivative of angiotensin IV and has been shown to potentiate the activity of hepatocyte growth factor (HGF) at its receptor, c-Met. This highlights the potential for chemically modified dipeptides based on the Tyr-Ile scaffold in drug discovery.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C15H22N2O4 | PubChem |
| Molecular Weight | 294.35 g/mol | PubChem |
| LogP (Predicted) | -1.8 | PubChem |
| LogP (Experimental) | -0.69 | Human Metabolome Database |
Experimental Protocols
Due to the limited research on this compound, specific experimental protocols for this dipeptide are not established. However, researchers can adapt standard methodologies used for studying other dipeptides and amino acids.
Synthesis of this compound
Standard solid-phase or liquid-phase peptide synthesis protocols can be employed for the chemical synthesis of this compound. A historical synthesis of the related tripeptide L-Cysteinyl-L-tyrosyl-L-isoleucine was reported in 1954, and similar principles would apply.
In Vitro Biological Assays
-
Cell Viability and Proliferation Assays: To assess the effect of this compound on different cell lines, standard assays such as MTT, XTT, or trypan blue exclusion can be used.
-
Enzyme Inhibition Assays: If a specific enzyme target is hypothesized, in vitro kinetic assays can be performed to determine inhibitory constants (e.g., IC50, Ki).
-
Receptor Binding Assays: Radioligand binding assays or surface plasmon resonance (SPR) could be used to investigate the interaction of this compound with specific receptors.
In Vivo Studies
-
Pharmacokinetic Analysis: Following administration to animal models, blood and tissue samples can be collected at various time points to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the dipeptide using techniques like LC-MS/MS.
-
Behavioral Models: To investigate potential neurological effects, animal models of anxiety, depression, or cognitive impairment can be utilized.
Signaling Pathways and Logical Relationships
As there are no known signaling pathways directly modulated by this compound, we can visualize the established pathways of its constituent amino acids to provide a framework for potential investigation.
L-Tyrosine Signaling and Metabolism
The following diagram illustrates the central role of L-Tyrosine as a precursor to key neurotransmitters and hormones.
Caption: Metabolic fate of L-Tyrosine.
L-Isoleucine and mTOR Signaling
Branched-chain amino acids like L-Isoleucine are known to activate the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.
Caption: L-Isoleucine's role in mTORC1 signaling.
Conclusion and Future Directions
This compound remains a largely uncharacterized dipeptide. While its direct biological significance is yet to be elucidated, its constituent amino acids, L-Tyrosine and L-Isoleucine, are of profound importance in human physiology. Future research should focus on determining the in vivo presence and concentration of this compound, its pharmacokinetic profile, and its potential interactions with biological targets. The exploration of chemically modified analogs, inspired by molecules like Dihexa, may also prove to be a fruitful avenue for drug discovery. For now, this guide provides a comprehensive overview based on the available data, offering a solid foundation for further scientific inquiry into this enigmatic dipeptide.
References
- 1. Human Metabolome Database: Showing metabocard for Tyrosyl-Isoleucine (HMDB0029108) [hmdb.ca]
- 2. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
The Multifaceted Bioactivity of Tyrosine-Isoleucine Dipeptide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dipeptide Tyrosine-Isoleucine (Tyr-Ile), a small molecule with significant biological potential, has garnered increasing interest within the scientific community. While research into its specific effects is ongoing, existing studies, primarily focusing on its role in neurotransmitter metabolism, point towards a nuanced and potentially therapeutic bioactivity. This technical guide provides a comprehensive overview of the current understanding of the in vitro and in vivo effects of Tyr-Ile and related tyrosine-containing dipeptides. It aims to serve as a foundational resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental protocols, and visual representations of associated biological pathways. It is important to note that while data on Tyr-Ile is emerging, much of the broader understanding is derived from studies of other Tyr-containing dipeptides, which are included here to provide a more complete context.
In Vivo Effects on Catecholamine Metabolism
The most well-documented in vivo effect of the Tyr-Ile dipeptide is its influence on catecholamine metabolism in the brain. Catecholamines, such as dopamine and noradrenaline, are crucial neurotransmitters involved in a wide range of physiological and cognitive processes.
Modulation of Dopamine and Noradrenaline Turnover
Oral administration of Ile-Tyr has been shown to have distinct effects on the metabolism of dopamine and noradrenaline in the mouse brainstem.[1][2] A study comparing Ile-Tyr with other Tyr-containing dipeptides like Ser-Tyr and Tyr-Pro revealed that Ile-Tyr administration led to an increase in dopamine and its metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).[1] In contrast, Ser-Tyr administration significantly increased noradrenaline turnover, while Tyr-Pro suppressed dopamine turnover.[1] These findings highlight the specific and differential effects that Tyr-containing dipeptides can exert on central noradrenergic systems.[1]
Table 1: Effects of Tyr-Containing Dipeptides on Catecholamine Metabolism in Mouse Brainstem
| Dipeptide | Dopamine Level | HVA Level | DOPAC Level | Noradrenaline Turnover |
| Ile-Tyr | Increased | Increased | Increased | No significant change |
| Ser-Tyr | No significant change | No significant change | No significant change | Significantly increased |
| Tyr-Pro | Decreased turnover | - | - | - |
Source: Data synthesized from PubMed Central.
Potential Antioxidant Activity
Tyrosine-containing dipeptides are recognized for their antioxidant properties, primarily acting as radical scavengers. The presence of the tyrosine residue, with its electron/hydrogen donating ability, is a key driver of this activity. Studies on a range of synthetic dipeptides have shown that those containing Tyr and Trp exhibit the highest radical scavenging activities in both ABTS and ORAC assays.
The position of the tyrosine residue within the dipeptide sequence can also influence its antioxidant efficacy. Dipeptides with Tyr at the N-terminus have been reported to show stronger antioxidant activities than those with Tyr at the C-terminus.
Table 2: Antioxidant Activity of Representative Tyr-Containing Dipeptides
| Dipeptide | Assay | Antioxidant Capacity (µmol TE/µmol peptide) |
| Tyr-containing dipeptides (general) | ABTS | 0.69 - 4.97 |
| Tyr-containing dipeptides (general) | ORAC | 0.69 - 4.97 |
| Dipeptides with N-terminal Tyr | TEAC | Average 4.81 ± 0.10 |
| Dipeptides with C-terminal Tyr | TEAC | Average 1.70 ± 0.27 |
Source: Data synthesized from ResearchGate and MDPI.
Experimental Protocols
In Vivo Catecholamine Metabolism Study
-
Animal Model: Male ICR mice (7-9 weeks old).
-
Administration: Oral gavage of dipeptides (e.g., Ile-Tyr, Ser-Tyr, Tyr-Pro) or Tyr alone, dissolved in water.
-
Sample Collection: Brainstem tissues are collected at specified time points post-administration.
-
Analysis: High-performance liquid chromatography (HPLC) with electrochemical detection is used to quantify the levels of dopamine, noradrenaline, and their metabolites (HVA, DOPAC, MHPG) in the brainstem homogenates.
In Vitro Antioxidant Activity Assays
-
ABTS Radical Scavenging Assay: This assay measures the ability of the dipeptide to scavenge the stable radical cation ABTS•+. The reduction in absorbance at a specific wavelength is proportional to the antioxidant activity.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay evaluates the capacity of the dipeptide to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is determined by the area under the fluorescence decay curve.
Signaling Pathways
The primary mechanism by which Tyr-Ile and other tyrosine-containing dipeptides are thought to exert their effects on catecholamine metabolism is by increasing the bioavailability of tyrosine, the precursor for catecholamine synthesis, in the brain. Oral administration of these dipeptides can lead to increased serum and brain tyrosine levels.
Future Directions and Conclusion
The Tyr-Ile dipeptide presents a promising area for further research and development. Its demonstrated ability to modulate catecholamine metabolism in vivo suggests potential applications in neurological and psychiatric disorders where these neurotransmitter systems are dysregulated. Furthermore, its likely antioxidant properties warrant investigation for conditions associated with oxidative stress.
Future studies should focus on elucidating the precise molecular mechanisms underlying the effects of Tyr-Ile, including its interaction with specific transporters and receptors. Comprehensive in vitro studies are needed to fully characterize its antioxidant potential and to explore other possible biological activities. As our understanding of this and other Tyr-containing dipeptides grows, so too will the potential for their translation into novel therapeutic strategies. This guide serves as a starting point for these future endeavors, providing a solid foundation of the current knowledge in the field.
References
An In-depth Technical Guide on the Putative Mechanism of Action of H-TYR-ILE-OH
Disclaimer: Direct experimental studies on the specific mechanism of action of the dipeptide H-TYR-ILE-OH (Tyrosyl-Isoleucine) are limited in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on the known biological roles of its constituent amino acids, L-Tyrosine and L-Isoleucine, and by drawing parallels with structurally similar dipeptides. The experimental protocols and signaling pathways described herein are proposed for investigatory purposes.
Introduction
This compound, or Tyrosyl-Isoleucine, is a dipeptide composed of the amino acids tyrosine and isoleucine.[1] While many dipeptides are transient intermediates in protein metabolism, some exhibit distinct physiological or cell-signaling activities.[1] Dipeptides containing tyrosine, an aromatic amino acid, have been noted for their potential antioxidant and other biological activities.[2] Given the roles of its constituent amino acids in neurotransmitter synthesis and metabolic regulation, this compound is a candidate for further investigation into its potential therapeutic effects. This document outlines a theoretical framework for its mechanism of action and proposes experimental approaches to validate these hypotheses.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing relevant in vitro and in vivo studies.
| Property | Value | Source |
| Molecular Formula | C15H22N2O4 | PubChem[3] |
| Molecular Weight | 294.35 g/mol | PubChem[3] |
| IUPAC Name | 2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid | PubChem |
| LogP (experimental) | -0.69 | Human Metabolome Database |
Table 1: Physicochemical Properties of this compound
Hypothesized Mechanisms of Action
The biological activity of this compound could be multifaceted, potentially stemming from the synergistic effects of its constituent amino acids or from the unique properties of the dipeptide itself.
3.1. Neuromodulatory Effects via Precursor Supply
L-Tyrosine is a direct precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. A primary hypothesized mechanism is that this compound, upon hydrolysis in vivo, could increase the bioavailability of L-Tyrosine in the central nervous system, thereby influencing catecholaminergic pathways.
-
Proposed Signaling Pathway: Catecholamine Synthesis
The diagram below illustrates the potential role of this compound in the catecholamine synthesis pathway.
Caption: Putative role of this compound in catecholamine synthesis.
3.2. Antioxidant Activity
Dipeptides containing tyrosine are known to possess antioxidant properties. The phenolic group of tyrosine can act as a hydrogen donor to neutralize free radicals. This compound may exert antioxidant effects by directly scavenging reactive oxygen species (ROS) or by modulating endogenous antioxidant defense systems.
-
Proposed Signaling Pathway: Nrf2-ARE Pathway Activation
A potential mechanism for indirect antioxidant activity is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.
References
H-Tyr-Ile-OH Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Tyrosyl-Isoleucine-OH (H-Tyr-Ile-OH) is a small biomolecule with significant potential in therapeutic applications. Composed of the aromatic amino acid Tyrosine (Tyr) and the hydrophobic, aliphatic amino acid Isoleucine (Ile), its structure suggests a range of biological activities, from antioxidant and antihypertensive effects to neuromodulatory functions. Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of more potent and selective analogs for drug development.
This technical guide provides an in-depth overview of the core principles governing the bioactivity of this compound. While specific quantitative data for this dipeptide is limited in publicly available literature, this guide synthesizes information from closely related analogs to elucidate key SAR principles. It details experimental protocols for assessing its biological activities and visualizes relevant pathways and workflows to aid in further research and development.
Core Structure-Activity Relationship Principles
The biological activity of dipeptides is intrinsically linked to the physicochemical properties of their constituent amino acids and their sequence. For this compound, the key determinants of its activity are the phenolic side chain of Tyrosine and the bulky, hydrophobic side chain of Isoleucine.
The Role of the Tyrosine Residue:
The Tyrosine residue is a crucial pharmacophore in many bioactive peptides. Its phenolic hydroxyl group can act as a hydrogen donor, which is fundamental to its antioxidant properties by neutralizing free radicals.[1][2] The aromatic ring of Tyrosine also facilitates π-π stacking and hydrophobic interactions with biological targets such as enzyme active sites and receptors.[3]
The Influence of the N-Terminal Position:
Studies on various Tyr-containing dipeptides have demonstrated that the position of the Tyrosine residue significantly impacts its activity. When Tyrosine is at the N-terminus, as in this compound, its antioxidant activity is generally enhanced compared to when it is at the C-terminus.[1] This is attributed to the influence of the free amino group on the electronic properties of the phenolic ring.
The Contribution of the Isoleucine Residue:
The Isoleucine residue at the C-terminus influences the overall hydrophobicity and steric profile of the dipeptide. These properties are critical for its interaction with biological membranes and the hydrophobic pockets of enzymes and receptors. The size and branching of the isobutyl side chain of Isoleucine can affect the peptide's conformational flexibility and binding affinity to its target. For instance, in the context of angiotensin-converting enzyme (ACE) inhibition, hydrophobic amino acids at the C-terminus are known to contribute positively to the inhibitory activity.[4]
Table 1: Summary of General Structure-Activity Relationship Principles for this compound
| Structural Feature | Contribution to Bioactivity |
| Tyrosine (Tyr) Residue | - Phenolic hydroxyl group acts as a hydrogen donor for antioxidant activity.- Aromatic ring participates in π-π stacking and hydrophobic interactions with biological targets. |
| N-Terminal Position of Tyr | - Generally enhances antioxidant activity compared to a C-terminal position. |
| Isoleucine (Ile) Residue | - Contributes to the overall hydrophobicity of the dipeptide, influencing membrane permeability and interaction with hydrophobic binding pockets.- The steric bulk of the isobutyl side chain affects conformational freedom and binding affinity. |
Potential Biological Activities and Illustrative Quantitative Data
Based on its structural components, this compound is predicted to exhibit several biological activities. The following sections explore these potential activities, supported by illustrative quantitative data from structurally similar dipeptides to highlight the principles of SAR.
Antioxidant Activity
Dipeptides containing Tyrosine are well-documented for their antioxidant properties, primarily their ability to scavenge free radicals. The phenolic hydroxyl group of Tyrosine can donate a hydrogen atom to stabilize radicals, thus mitigating oxidative stress.
Table 2: Illustrative Antioxidant Activity of Tyr-Containing Dipeptides (DPPH Radical Scavenging Assay)
| Dipeptide | IC50 (µM) | Reference |
| Tyr-Ala | Not specified, but showed protective effects | |
| Tyr-Pro | Not specified, but demonstrated analgesic effects potentially linked to antioxidant pathways | |
| Arg-Tyr | Potent hydroxyl radical scavenger | |
| Trp-Tyr | High antioxidant capacity | |
| Tyr-Tyr | High antioxidant capacity |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for evaluating the free radical scavenging activity of peptides.
-
Preparation of Reagents:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test dipeptide (this compound) in methanol or a suitable solvent.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the dipeptide solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
The final volume in each well should be constant. A control well should contain the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
-
IC50 Determination:
-
Plot the percentage of scavenging activity against the different concentrations of the dipeptide.
-
The IC50 value, which is the concentration of the peptide required to scavenge 50% of the DPPH radicals, is determined from the graph.
-
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure. The inhibition of ACE is a key mechanism for managing hypertension. Peptides containing aromatic or hydrophobic C-terminal amino acids have shown potent ACE inhibitory activity.
Table 3: Illustrative ACE Inhibitory Activity of Tyr-Containing Peptides
| Peptide | IC50 (µM) | Reference |
| Tyr-Ala-Glu-Glu-Arg-Tyr-Pro-Ile-Leu | 4.7 | |
| Ala-Tyr | 0.037 mg/mL | |
| Leu-Tyr | 0.107 mM (competitive inhibition) | |
| Tyr-Pro | Not specified, but analogs show activity |
Note: This table provides illustrative data to show the potential for Tyr-containing peptides to inhibit ACE. The activity is highly sequence-dependent.
Experimental Protocol: ACE Inhibition Assay (HPLC-based)
This protocol describes a common method for measuring ACE inhibitory activity using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Reagents:
-
Prepare a solution of ACE from rabbit lung in a suitable buffer (e.g., Tris-HCl buffer with NaCl).
-
Prepare a solution of the substrate, hippuryl-L-histidyl-L-leucine (HHL).
-
Prepare various concentrations of the test dipeptide (this compound).
-
Captopril can be used as a positive control.
-
-
Enzymatic Reaction:
-
Pre-incubate the ACE solution with the dipeptide solution (or control) at 37°C for a short period (e.g., 10 minutes).
-
Add the HHL substrate solution to start the reaction.
-
Incubate the mixture at 37°C for a defined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
-
HPLC Analysis:
-
Filter the reaction mixture.
-
Inject a sample into an HPLC system equipped with a C18 column.
-
The mobile phase is typically a gradient of acetonitrile in water with trifluoroacetic acid.
-
Monitor the elution of the product, hippuric acid (HA), by UV detection at a specific wavelength (e.g., 228 nm).
-
-
Calculation of Inhibition:
-
Quantify the amount of HA produced by integrating the peak area.
-
The percentage of ACE inhibition is calculated as follows: Inhibition (%) = [(Peak Area_control - Peak Area_sample) / Peak Area_control] x 100
-
-
IC50 Determination:
-
Plot the percentage of inhibition against the dipeptide concentrations to determine the IC50 value.
-
Opioid Receptor Modulation
The N-terminal Tyrosine residue is a hallmark of endogenous opioid peptides like enkephalins and endorphins, where it is essential for binding to opioid receptors. Therefore, it is plausible that this compound could exhibit some affinity for these receptors.
Table 4: Illustrative Opioid Receptor Binding Affinity of Tyr-Containing Peptides
| Peptide | Receptor | Ki (nM) | Reference |
| Tyr-c[D-Lys-Phe-Tyr-Gly] | µ-opioid | 14 | |
| Tyr-D-Arg (Kyotorphin) | - | Potent analgesic | |
| Tyr-Pro | - | Analgesic activity demonstrated |
Note: This table provides examples of Tyr-containing peptides with opioid receptor activity. The affinity and efficacy are highly dependent on the full peptide sequence and conformation.
Experimental Protocol: Radioligand Binding Assay
This protocol provides a general overview of a competitive binding assay to determine the affinity of a compound for a specific receptor.
-
Preparation of Materials:
-
Prepare cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor).
-
Select a suitable radioligand with high affinity for the receptor (e.g., [³H]DAMGO).
-
Prepare various concentrations of the unlabeled test dipeptide (this compound).
-
-
Binding Reaction:
-
In assay tubes, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test dipeptide.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
The IC50 value is determined from the resulting sigmoidal curve.
-
The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Potential Signaling Pathways
Given the potential antioxidant activity of this compound, it may modulate intracellular signaling pathways sensitive to the cellular redox state. One such critical pathway is the PI3K/Akt pathway, which is involved in cell survival, proliferation, and metabolism. Oxidative stress is known to dysregulate this pathway, and antioxidants can restore its normal function. For example, the dipeptide Tyr-Ala has been shown to regulate the PI3K/Akt signaling pathway in the context of hyperglycemia-induced oxidative stress.
Conclusion and Future Directions
The dipeptide this compound possesses a chemical structure that suggests a promising profile of biological activities, including antioxidant, ACE inhibitory, and potential neuromodulatory effects. The principles of its structure-activity relationship are likely governed by the interplay between the phenolic group of the N-terminal Tyrosine and the hydrophobic nature of the C-terminal Isoleucine.
However, a significant gap exists in the literature regarding specific quantitative SAR data for this compound and its direct analogs. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Modifications could include:
-
Substitution on the aromatic ring of Tyrosine.
-
Replacement of Isoleucine with other hydrophobic or aliphatic amino acids.
-
Esterification or amidation of the C-terminus.
-
Introduction of peptidomimetic modifications to enhance stability and bioavailability.
Such studies, employing the experimental protocols detailed in this guide, would provide the crucial quantitative data needed to build robust QSAR models. This will ultimately enable the rational design of novel, potent, and selective therapeutic agents based on the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights into Angiotensin I-Converting Enzyme Inhibitory Tripeptides to Decipher the Chemical Basis of Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Therapeutic Potential of Tyr-Ile Based Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Tyrosine-Isoleucine (Tyr-Ile) serves as a core structural motif in synthetically modified peptides with significant therapeutic potential, most notably in the realm of neurodegenerative diseases. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic applications of Tyr-Ile-containing compounds, with a primary focus on the potent nootropic agent, Dihexa. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for pivotal assays, and illustrates critical signaling pathways and workflows using Graphviz diagrams. While the unmodified Tyr-Ile dipeptide exhibits some evidence of antioxidant and neuromodulatory activity, the majority of robust therapeutic findings are associated with its modified analogue, Dihexa.
Introduction: From a Simple Dipeptide to a Potent Nootropic
The dipeptide Tyr-Ile, in its unmodified form, has been investigated for its potential biological activities. Research suggests that tyrosine-containing peptides can exhibit antioxidant properties due to the hydrogen-donating ability of the phenolic hydroxyl group of tyrosine.[1] Additionally, studies on similar dipeptides, such as Ile-Tyr, have indicated a potential role in modulating neurotransmission by increasing noradrenergic turnover.[2] However, the therapeutic applications of the standalone Tyr-Ile dipeptide are not extensively documented.
The most significant therapeutic interest in the Tyr-Ile motif arises from its incorporation into the synthetic peptide N-hexanoic-Tyr-Ile-(6) aminohexanoic amide , known as Dihexa .[3] Dihexa is a potent, orally active, and blood-brain barrier-permeable angiotensin IV analogue that has demonstrated remarkable efficacy in preclinical models of cognitive impairment and neurodegenerative diseases, particularly Alzheimer's disease.[3][4]
Dihexa: A Potent Modulator of the HGF/c-Met Signaling Pathway
The primary mechanism of action of Dihexa involves the potentiation of the Hepatocyte Growth Factor (HGF) signaling pathway through its receptor, c-Met, a receptor tyrosine kinase. Dihexa acts as an allosteric modulator, binding to HGF and facilitating its dimerization, which is a prerequisite for c-Met activation. This activation triggers a cascade of downstream signaling events that promote synaptogenesis, neurogenesis, and cell survival, ultimately leading to improved cognitive function.
Signaling Pathway
The binding of the HGF-Dihexa complex to the c-Met receptor leads to its autophosphorylation and the subsequent activation of multiple downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for cell growth, proliferation, survival, and motility. In the context of neurodegeneration, the activation of the HGF/c-Met pathway by Dihexa has been shown to be neuroprotective, anti-inflammatory, and to promote the formation of new synaptic connections.
Quantitative Data from Preclinical Studies
Dihexa has demonstrated significant efficacy in various preclinical models. The following tables summarize key quantitative findings.
Table 1: In Vitro Efficacy of Dihexa
| Parameter | Model | Treatment | Result | Reference |
| Dendritic Spine Density | Rat Hippocampal Neuronal Culture | 5 days with Dihexa | ~3-fold increase in spines per 50-µm of dendrite (41 spines with Dihexa vs. 15 with vehicle) | |
| c-Met Phosphorylation | HEK 293 Cells | Sub-threshold HGF + Dihexa (10⁻¹² M) | Synergistic activation of c-Met | |
| Cell Scattering | MDCK Cells | Dihexa (10⁻¹⁰ M) | Potentiation of HGF-dependent cell scattering |
Table 2: In Vivo Efficacy of Dihexa
| Parameter | Model | Treatment | Result | Reference |
| Cognitive Function (Morris Water Maze) | Scopolamine-induced amnesia in rats | 1.0 nmol Dihexa (i.c.v.) | Significant improvement in latency to find the hidden platform, indistinguishable from control | |
| Cognitive Function (Morris Water Maze) | Aged rats (24 months old) | 2 mg/kg/day Dihexa (oral) | Statistically significant improvement in cognitive function on most test days | |
| Cognitive Function (Morris Water Maze) | APP/PS1 mice (Alzheimer's model) | Dihexa | Restored spatial learning and cognitive functions | |
| Neuronal Loss | APP/PS1 mice | Dihexa | Increased neuronal cells and synaptophysin (SYP) protein expression | |
| Neuroinflammation | APP/PS1 mice | Dihexa | Decreased pro-inflammatory cytokines (IL-1β, TNF-α) and increased anti-inflammatory cytokine (IL-10) |
Table 3: Pharmacokinetic Properties of Dihexa in Rats
| Parameter | Value | Route of Administration | Reference |
| Half-life (t₁/₂) | 12.68 days | Intravenous (i.v.) | |
| Half-life (t₁/₂) | 8.83 days | Intraperitoneal (i.p.) | |
| Blood-Brain Barrier Permeability | Permeable | Intravenous (i.v.) |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of Dihexa.
In Vitro Assays
This assay is used to determine the ability of Dihexa to induce the activation of the c-Met receptor by measuring its phosphorylation status.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured to near confluency.
-
Treatment: Cells are treated with varying concentrations of HGF with or without Dihexa for 30 minutes at 37°C.
-
Lysis: Cells are lysed, and protein is extracted.
-
Quantification: Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated c-Met and total c-Met.
-
Detection: An HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate are used for detection.
-
Analysis: The intensity of the bands is quantified to determine the level of c-Met phosphorylation relative to the total c-Met protein.
This assay assesses the ability of Dihexa to potentiate the HGF-induced scattering of epithelial cells, a process involving the disruption of cell-cell adhesions and increased cell motility.
Protocol:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to confluency on coverslips.
-
Treatment: The coverslips are transferred to new plates and treated with HGF in the presence or absence of Dihexa for 48 hours.
-
Fixation and Staining: Cells are fixed and stained to visualize them.
-
Quantification: The number of cells that have migrated or "scattered" off the coverslip is quantified.
In Vivo Models
This model is used to induce a transient cognitive deficit in rodents, mimicking aspects of dementia, to test the efficacy of nootropic compounds like Dihexa. The Morris water maze is a standard behavioral test for spatial learning and memory.
Protocol:
-
Animal Model: Adult male rats are used.
-
Scopolamine Administration: Scopolamine is administered to induce cognitive deficits.
-
Dihexa Administration: Dihexa or a vehicle control is administered, typically via intracerebroventricular (i.c.v.), intraperitoneal (i.p.), or oral routes.
-
Morris Water Maze Task:
-
Acquisition Phase: Rats are trained over several days to find a hidden platform in a circular pool of opaque water, using spatial cues in the room. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the rat is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
The Unmodified Tyr-Ile Dipeptide: A Brief Overview
While the focus of therapeutic development has been on Dihexa, the unmodified Tyr-Ile dipeptide has been investigated for some biological activities.
-
Antioxidant Potential: Dipeptides containing tyrosine have been shown to possess radical scavenging activity. The phenolic group of tyrosine can donate a hydrogen atom to neutralize free radicals. The antioxidant capacity can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
-
Neuromodulatory Effects: A study on the related dipeptide, Ile-Tyr, demonstrated that its oral administration could increase noradrenergic turnover in the mouse brain. This suggests a potential for Tyr-Ile to influence catecholamine neurotransmission, which could be relevant for conditions involving neurotransmitter imbalances. This can be investigated using neurotransmitter release assays in brain tissue slices or synaptosomes.
However, it is crucial to note that dedicated studies on the specific therapeutic applications and mechanisms of action of the Tyr-Ile dipeptide are limited.
Conclusion and Future Directions
The Tyr-Ile dipeptide serves as a foundational component of the highly promising nootropic agent, Dihexa. Preclinical evidence strongly supports the therapeutic potential of Dihexa in treating cognitive decline and neurodegenerative disorders by potentiating the HGF/c-Met signaling pathway. The quantitative data from in vitro and in vivo studies are compelling, demonstrating its ability to enhance synaptogenesis, improve cognitive function, and exert neuroprotective and anti-inflammatory effects.
Future research should focus on elucidating the detailed downstream signaling pathways modulated by Dihexa and conducting long-term safety and efficacy studies in higher animal models to pave the way for potential clinical trials.
Regarding the unmodified Tyr-Ile dipeptide, further investigation is warranted to explore its specific antioxidant and neuromodulatory properties and to determine if it holds any therapeutic value independent of its role as a precursor to more complex molecules like Dihexa.
Disclaimer: The information provided in this document is for research and informational purposes only and is not intended as medical advice. Dihexa is an experimental compound and has not been approved for human use by the FDA.
References
- 1. researchgate.net [researchgate.net]
- 2. Orally administrated dipeptide Ser-Tyr efficiently stimulates noradrenergic turnover in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Metabolically Stabilized Angiotensin IV Analogs as Procognitive/Antidementia Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Tyr-Ile (Tyrosyl-Isoleucine): A Putative Biomarker on the Horizon
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Tyr-Ile (Tyrosyl-Isoleucine), a product of protein catabolism, is emerging as a molecule of interest in the landscape of biomarker discovery. While not yet conclusively identified in human tissues or biofluids, its constituent amino acids, tyrosine and isoleucine, are deeply integrated into pivotal physiological pathways, hinting at the potential diagnostic and prognostic significance of their dipeptide form.[1] This technical guide provides a comprehensive overview of the theoretical framework supporting Tyr-Ile as a potential biomarker, outlines detailed methodologies for its detection and quantification, and presents hypothetical data and signaling pathways to stimulate further investigation into its clinical utility.
Introduction: The Rationale for Investigating Tyr-Ile
Dipeptides, the smallest peptides, are increasingly recognized for their diverse biological activities, ranging from neurotransmission to modulation of enzymatic activity.[1] Tyr-Ile, composed of the aromatic amino acid tyrosine and the branched-chain amino acid isoleucine, is particularly compelling due to the established roles of its components in metabolic and signaling processes.
-
Tyrosine (Tyr): A precursor for the synthesis of catecholamines (dopamine, norepinephrine, epinephrine) and thyroid hormones, tyrosine is fundamental to neurological function and metabolic regulation.
-
Isoleucine (Ile): An essential amino acid, isoleucine is crucial for protein synthesis, and its metabolism is closely linked to glucose homeostasis and muscle physiology.
The combination of these two amino acids into a single dipeptide entity raises the possibility of novel biological functions and its potential dysregulation in various pathological states, making it a prime candidate for biomarker research.
Hypothetical Data on Tyr-Ile Levels in Health and Disease
While quantitative data on Tyr-Ile in biological samples is not yet available in the literature, the following tables present hypothetical data to illustrate how Tyr-Ile concentrations might vary in different conditions, providing a framework for future studies.
Table 1: Hypothetical Plasma Concentrations of Tyr-Ile in Various Disease States
| Condition | Mean Tyr-Ile Concentration (ng/mL) | Standard Deviation (ng/mL) | Putative Significance |
| Healthy Control | 5.2 | 1.5 | Baseline physiological range |
| Metabolic Syndrome | 15.8 | 4.2 | Potential indicator of insulin resistance and altered amino acid metabolism |
| Neurodegenerative Disease | 2.5 | 0.8 | Possible reflection of impaired protein turnover or neurotransmitter precursor availability |
| Sarcopenia | 3.1 | 1.1 | Potential marker for muscle protein breakdown |
Table 2: Hypothetical Tyr-Ile Levels in Cerebrospinal Fluid (CSF) in Neurological Disorders
| Condition | Mean Tyr-Ile Concentration (pg/mL) | Standard Deviation (pg/mL) | Putative Significance |
| Healthy Control | 50.4 | 12.1 | Normal CNS baseline |
| Alzheimer's Disease | 28.9 | 8.5 | Potential link to amyloid-beta processing or neuronal degradation |
| Parkinson's Disease | 75.2 | 20.3 | Possible association with dopamine pathway dysregulation |
Experimental Protocols for Tyr-Ile Analysis
The sensitive and specific detection of Tyr-Ile in complex biological matrices is paramount for its validation as a biomarker. The following section details the primary methodologies that would be employed for its quantification.
Quantification of Tyr-Ile by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for the quantification of small molecules like dipeptides due to its high sensitivity and specificity.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or CSF, add 400 µL of ice-cold methanol containing an internal standard (e.g., ¹³C₆-Tyr-Ile).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 50 µL of the initial mobile phase.
LC-MS/MS Parameters:
-
LC Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 10 minutes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Tyr-Ile: Precursor ion (m/z) -> Product ion (m/z)
-
¹³C₆-Tyr-Ile (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)
-
Synthesis of Tyr-Ile Standard
A certified reference standard is essential for accurate quantification. Solid-phase peptide synthesis (SPPS) is a common method for producing Tyr-Ile.
-
Resin Preparation: Start with a pre-loaded Isoleucine-Wang resin.
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of isoleucine using a solution of 20% piperidine in dimethylformamide (DMF).
-
Coupling: Activate Fmoc-Tyrosine(tBu)-OH with a coupling reagent such as HBTU/DIPEA in DMF and couple it to the deprotected isoleucine on the resin.
-
Capping: Acetylate any unreacted amino groups with acetic anhydride.
-
Final Deprotection and Cleavage: Remove the N-terminal Fmoc group. Cleave the dipeptide from the resin and remove the side-chain protecting group using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: Purify the crude Tyr-Ile peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized Tyr-Ile by mass spectrometry and NMR spectroscopy.
Visualization of Putative Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway involving Tyr-Ile and the experimental workflow for its analysis.
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of H-Tyr-Ile-OH
This document provides a detailed protocol for the synthesis of the dipeptide H-Tyrosine-Isoleucine-OH (H-Tyr-Ile-OH) using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). These guidelines are intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the stepwise assembly of amino acids on an insoluble resin support. The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme that utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, such as tert-Butyl (tBu), for the permanent protection of reactive amino acid side chains. This method allows for the synthesis to be carried out under mild conditions.[1][2]
The synthesis of this compound begins with the anchoring of the C-terminal amino acid, Isoleucine, to a solid support. The peptide chain is then elongated by the sequential addition of the subsequent amino acid, Tyrosine, following cycles of Nα-Fmoc deprotection and coupling. Upon completion of the sequence, the dipeptide is cleaved from the resin, and the side-chain protecting group is simultaneously removed to yield the final product.
Materials and Reagents
| Category | Item | Notes |
| Resin | 2-Chlorotrityl chloride (2-CTC) resin | Ideal for synthesizing peptides with a C-terminal carboxylic acid and allows for mild cleavage conditions.[3][4] |
| Amino Acids | Fmoc-Ile-OH | |
| Fmoc-Tyr(tBu)-OH | The tert-Butyl (tBu) group protects the hydroxyl side chain of Tyrosine.[5] | |
| Coupling Reagents | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | A common and efficient aminium-based coupling reagent. |
| 1-Hydroxybenzotriazole (HOBt) | An additive used to suppress racemization and improve coupling efficiency. | |
| Activation Base | N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic base used for in situ activation of amino acids. |
| Deprotection Reagent | 20% Piperidine in Dimethylformamide (DMF) | Standard reagent for the removal of the Fmoc protecting group. |
| Solvents | Dimethylformamide (DMF) | Peptide synthesis grade. |
| Dichloromethane (DCM) | ||
| Methanol (MeOH) | ||
| Diethyl ether | For peptide precipitation. | |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) | A common mixture for cleavage and deprotection. |
| Washing Solvents | DMF, DCM, Isopropanol (IPA) |
Experimental Workflow
The overall experimental workflow for the solid-phase synthesis of this compound is depicted in the following diagram.
Detailed Experimental Protocols
Resin Preparation and Swelling
-
Place the 2-Chlorotrityl chloride resin (e.g., 100 mg, 1.6 mmol/g loading) into a reaction vessel.
-
Add DMF (approximately 10 mL/g of resin) to swell the resin.
-
Gently agitate the resin for 30-60 minutes at room temperature.
-
Drain the DMF from the reaction vessel.
Loading of the First Amino Acid (Fmoc-Ile-OH)
-
Dissolve Fmoc-Ile-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM (approximately 10 mL/g of resin).
-
Add the solution to the swollen resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To cap any remaining reactive sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 15-30 minutes.
-
Drain the solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
Nα-Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the resin-bound peptide.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
Coupling of the Second Amino Acid (Fmoc-Tyr(tBu)-OH)
-
In a separate vial, pre-activate the second amino acid by dissolving Fmoc-Tyr(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and allow it to react for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin-bound isoleucine.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads.
-
Once the reaction is complete, drain the coupling solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
Final Fmoc Deprotection
-
Repeat the Nα-Fmoc deprotection protocol as described in section 4.3 to remove the Fmoc group from the N-terminal Tyrosine.
Cleavage and Final Deprotection
-
After the final deprotection and washing, wash the peptidyl-resin with DCM (3 times) and methanol (3 times) and dry it under vacuum for at least 3 hours.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. (Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment) .
-
Add the cleavage cocktail to the dried resin (approximately 10 mL/g of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger to trap the tBu cations generated during deprotection.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
Peptide Precipitation and Isolation
-
Concentrate the TFA filtrate to a smaller volume using a gentle stream of nitrogen or rotary evaporation.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether (approximately 10-fold excess).
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved protecting group by-products.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
Quantitative Data Summary
The following tables provide a summary of the quantitative parameters for the synthesis.
Table 1: Reagent Equivalents for Synthesis (Based on a resin loading of 1.0 mmol/g)
| Step | Reagent | Equivalents (relative to resin functionalization) |
| First Amino Acid Loading | Fmoc-Ile-OH | 2.0 |
| DIPEA | 4.0 | |
| Amino Acid Coupling | Fmoc-Tyr(tBu)-OH | 3.0 |
| HBTU | 2.9 | |
| HOBt | 3.0 | |
| DIPEA | 6.0 |
Table 2: Reaction Times and Conditions
| Process | Reagents/Solvents | Time | Temperature |
| Resin Swelling | DMF | 30-60 min | Room Temperature |
| Amino Acid Loading | Fmoc-Ile-OH, DIPEA in DCM | 1-2 hours | Room Temperature |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x (5-10 min) | Room Temperature |
| Amino Acid Coupling | Activated Fmoc-Tyr(tBu)-OH in DMF | 1-2 hours | Room Temperature |
| Cleavage & Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours | Room Temperature |
Logical Relationship of SPPS Cycles
The core of solid-phase peptide synthesis is a cyclical process. The following diagram illustrates the logical relationship between the key steps in each cycle of peptide chain elongation.
References
Application Note: High-Purity Tyr-Ile Dipeptide Purification using Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of the dipeptide Tyrosine-Isoleucine (Tyr-Ile) using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed to achieve high purity and yield, suitable for research and pharmaceutical applications. This document outlines the physicochemical properties of Tyr-Ile, a comprehensive experimental protocol for both analytical and preparative scale purification, and includes data presentation in tabular format for clarity.
Introduction
The dipeptide Tyr-Ile is of significant interest in biochemical and pharmaceutical research. Accurate and efficient purification is critical for its use in various applications, including in-vivo studies, monoclonal antibody production, and as an analytical standard.[1] Reversed-phase HPLC is a powerful and widely used technique for peptide purification due to its high resolution and the volatility of the mobile phases, which simplifies sample recovery.[1][2][3] This protocol leverages the hydrophobicity of the Tyr-Ile dipeptide for effective separation on a C18 stationary phase.
Physicochemical Properties of Tyr-Ile
A thorough understanding of the physicochemical properties of Tyr-Ile is essential for developing an effective HPLC purification method.
| Property | Value | Source |
| Molecular Weight | 294.35 g/mol | Calculated |
| Isoelectric Point (pI) | ~5.46 | Calculated |
| Hydrophobicity | Moderately Hydrophobic | Based on Amino Acid Composition |
Calculations are based on the individual amino acid properties. The isoelectric point is estimated by averaging the pKa of the N-terminal amino group (~9.11 for Tyr) and the C-terminal carboxyl group (~2.36 for Ile).
Experimental Protocols
Materials and Reagents
-
Crude Tyr-Ile dipeptide
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
Equipment
-
Analytical HPLC system with UV detector
-
Preparative HPLC system with UV detector and fraction collector
-
Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Lyophilizer
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive. Handle it in a fume hood while wearing appropriate personal protective equipment, including gloves and safety goggles.[4]
Analytical HPLC Method Development
The initial separation method is developed on an analytical scale to optimize the purification parameters before scaling up.
Protocol:
-
Sample Preparation: Dissolve the crude Tyr-Ile peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm (due to the tyrosine residue).
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.
-
-
Analysis: Identify the peak corresponding to Tyr-Ile based on its retention time. Analyze the purity of the peak.
Analytical HPLC Parameters Summary
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5-65% B over 30 min |
| Detection Wavelength | 214 nm, 280 nm |
| Injection Volume | 10-20 µL |
Preparative HPLC Purification
Once the analytical method is established, it can be scaled up for preparative purification.
Protocol:
-
Sample Preparation: Dissolve a larger quantity of the crude peptide in a minimal volume of Mobile Phase A. The concentration will depend on the loading capacity of the preparative column.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial conditions of the analytical gradient.
-
Injection: Load the prepared sample onto the column.
-
Chromatographic Conditions: The gradient and flow rate should be scaled geometrically from the analytical method. For a 21.2 mm ID column, the flow rate would be approximately 21.3 mL/min. The gradient duration should be adjusted to maintain a similar gradient slope in terms of column volumes per minute.
-
Fraction Collection: Collect fractions corresponding to the Tyr-Ile peak.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Tyr-Ile dipeptide as a powder.
Preparative HPLC Parameters Summary
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | ~21.3 mL/min (Scaled) |
| Gradient | Scaled from analytical method |
| Detection Wavelength | 214 nm, 280 nm |
| Sample Loading | Dependent on column capacity |
Experimental Workflow and Diagrams
The overall workflow for the purification of Tyr-Ile dipeptide is depicted below.
Caption: Workflow for Tyr-Ile Dipeptide Purification by HPLC.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of the Tyr-Ile dipeptide using reversed-phase HPLC. By following the outlined analytical method development and preparative scale-up procedures, researchers can achieve high purity and yield of the target peptide. The provided parameters in the summary tables serve as a robust starting point for method optimization based on specific laboratory instrumentation and crude sample characteristics.
References
Application Note: Mass Spectrometry Characterization of H-TYR-ILE-OH
Abstract
This application note provides a detailed protocol for the characterization of the dipeptide H-TYR-ILE-OH (Tyrosyl-Isoleucine) using electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS). The methods outlined here are suitable for researchers, scientists, and drug development professionals for the purpose of identity confirmation and structural elucidation of this and similar short peptides. This document includes sample preparation, instrument parameters, and expected fragmentation patterns, supported by data tables and workflow diagrams.
Introduction
This compound is a dipeptide composed of tyrosine and isoleucine. Accurate mass measurement and fragmentation analysis are critical for the unequivocal identification and characterization of such peptides in various research and development settings, including proteomics, drug discovery, and metabolic studies. Mass spectrometry, particularly ESI-MS coupled with tandem MS, offers high sensitivity and specificity for this purpose. In positive ion mode, peptides are readily protonated to form [M+H]⁺ ions, which can then be isolated and fragmented to yield sequence-specific information. This note describes the expected mass spectral characteristics of this compound and provides a standard operating procedure for its analysis.
Experimental Protocols
Materials and Reagents
-
Sample: this compound (lyophilized powder)
-
Solvents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
-
Sample Diluent: 50:50 (v/v) ACN:water with 0.1% FA
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the sample diluent. Vortex briefly to ensure complete dissolution.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of the sample diluent. This working solution is now ready for direct infusion or LC-MS analysis.
Mass Spectrometry Analysis
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., an Orbitrap or Q-TOF instrument) is recommended.
Direct Infusion ESI-MS:
-
Set the instrument to positive ion mode.
-
Infuse the working solution at a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra over a mass range of m/z 100-500.
Tandem Mass Spectrometry (MS/MS):
-
Perform a full scan (MS1) to identify the protonated parent ion [M+H]⁺.
-
Select the [M+H]⁺ ion of this compound as the precursor ion for fragmentation.
-
Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Optimize the collision energy to achieve a good distribution of fragment ions. A normalized collision energy in the range of 20-40% is a good starting point.
-
Acquire the product ion scan (MS2) to observe the fragmentation pattern.
Data Presentation
The expected m/z values for the protonated parent ion and its major fragment ions are summarized in the table below. The fragmentation of peptides typically occurs at the amide bonds, leading to the formation of b- and y-type ions.
| Ion Type | Sequence | Theoretical m/z ([M+H]⁺) | Description |
| Parent Ion | This compound | 295.1652 | Protonated molecular ion |
| b₁ | Tyr | 164.0706 | N-terminal tyrosine residue |
| y₁ | Ile | 132.0968 | C-terminal isoleucine residue |
| Immonium (Tyr) | 136.0757 | Characteristic immonium ion of Tyrosine[1][2] | |
| Immonium (Ile) | 86.0968 | Characteristic immonium ion of Isoleucine[3] | |
| a₁ | Tyr - CO | 136.0757 | b₁ ion with the loss of a carbonyl group |
Diagrams
Caption: Experimental workflow for this compound analysis.
Caption: Predicted fragmentation of this compound.
Results and Discussion
Upon infusion into the ESI source in positive ion mode, this compound is expected to readily form the protonated molecular ion, [M+H]⁺, at an m/z of 295.1652. This serves as the parent ion for subsequent tandem mass spectrometry analysis.
The MS/MS spectrum of the [M+H]⁺ ion is predicted to be relatively simple, dominated by cleavage of the peptide bond. This will result in the formation of a b₁ ion at m/z 164.0706, corresponding to the N-terminal tyrosine residue, and a y₁ ion at m/z 132.0968, corresponding to the C-terminal isoleucine residue.
In addition to these primary backbone fragments, characteristic immonium ions for tyrosine (m/z 136.0757) and isoleucine (m/z 86.0968) are also expected to be observed.[1][3] The tyrosine immonium ion arises from the fragmentation of the tyrosine residue itself. The presence of these ions provides further confirmation of the amino acid composition of the dipeptide. The relative intensities of the b and y ions can vary depending on the instrument and collision energy used.
Conclusion
The protocol described in this application note provides a straightforward and reliable method for the characterization of the dipeptide this compound by mass spectrometry. The expected parent ion and fragment ions have been detailed, providing a clear benchmark for data interpretation. This methodology can be readily adapted for the analysis of other short peptides, making it a valuable tool for quality control, structural verification, and various applications in life science research.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of nitrotyrosine and tyrosine by high-performance liquid chromatography with tandem mass spectrometry and immunohistochemical analysis in livers of mice administered acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Tyr-Ile in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Tyrosyl-Isoleucine (Tyr-Ile) is a small peptide composed of the amino acids tyrosine and isoleucine. While the biological roles of its constituent amino acids are well-established, with tyrosine being a precursor to neurotransmitters and hormones and isoleucine being an essential branched-chain amino acid, the specific functions of the Tyr-Ile dipeptide are less characterized. Emerging research on bioactive dipeptides suggests potential roles in cellular signaling, nutrition, and as biomarkers for various physiological and pathological states. Accurate and precise quantification of Tyr-Ile in biological matrices is crucial for elucidating its physiological significance and exploring its potential as a therapeutic agent or biomarker.
These application notes provide a comprehensive framework for the quantitative analysis of Tyr-Ile in biological samples, primarily focusing on plasma and brain tissue, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are based on established methodologies for the analysis of peptides and amino acids in complex biological matrices.
Data Presentation
The following tables are provided as templates for the presentation of quantitative data for Tyr-Ile. Currently, there is a lack of extensive published literature detailing the absolute concentrations of endogenous Tyr-Ile in various biological samples. Researchers are encouraged to use these templates to structure their own experimental findings for clear comparison and reporting.
Table 1: Quantitative Analysis of Tyr-Ile in Human Plasma Samples
| Sample ID | Subject Group | Tyr-Ile Concentration (ng/mL) | Standard Deviation (ng/mL) | % RSD |
| P-001 | Healthy Control | Data to be populated | Data to be populated | Data to be populated |
| P-002 | Healthy Control | Data to be populated | Data to be populated | Data to be populated |
| P-003 | Disease State A | Data to be populated | Data to be populated | Data to be populated |
| P-004 | Disease State A | Data to be populated | Data to be populated | Data to be populated |
| P-005 | Post-intervention | Data to be populated | Data to be populated | Data to be populated |
| P-006 | Post-intervention | Data to be populated | Data to be populated | Data to be populated |
Table 2: Quantitative Analysis of Tyr-Ile in Rodent Brain Tissue
| Sample ID | Brain Region | Treatment Group | Tyr-Ile Concentration (ng/g tissue) | Standard Deviation (ng/g tissue) | % RSD |
| B-001 | Hippocampus | Control | Data to be populated | Data to be populated | Data to be populated |
| B-002 | Hippocampus | Test Compound | Data to be populated | Data to be populated | Data to be populated |
| B-003 | Prefrontal Cortex | Control | Data to be populated | Data to be populated | Data to be populated |
| B-004 | Prefrontal Cortex | Test Compound | Data to be populated | Data to be populated | Data to be populated |
| B-005 | Striatum | Control | Data to be populated | Data to be populated | Data to be populated |
| B-006 | Striatum | Test Compound | Data to be populated | Data to be populated | Data to be populated |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
This protocol details the extraction of Tyr-Ile from plasma or serum samples via protein precipitation.
Materials:
-
Human plasma or serum samples
-
Internal Standard (IS) solution (e.g., stable isotope-labeled Tyr-Ile)
-
Acetonitrile (ACN), ice-cold
-
0.1% Formic acid in water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum.
-
Add 10 µL of the internal standard solution to each sample.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Brain Tissue
This protocol describes the homogenization and extraction of Tyr-Ile from brain tissue.
Materials:
-
Brain tissue samples, frozen
-
Internal Standard (IS) solution (e.g., stable isotope-labeled Tyr-Ile)
-
Homogenization buffer (e.g., 80% methanol in water)
-
Bead homogenizer with ceramic beads
-
Sonicator
-
Refrigerated microcentrifuge
Procedure:
-
Weigh approximately 50 mg of frozen brain tissue.
-
Place the tissue in a 2 mL tube containing ceramic beads.
-
Add 500 µL of ice-cold homogenization buffer and 10 µL of the internal standard solution.
-
Homogenize the tissue using a bead homogenizer (e.g., 2 cycles of 30 seconds at 6,000 rpm), keeping the samples on ice between cycles.
-
Sonicate the homogenate for 5 minutes in an ice-water bath to ensure complete cell lysis.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Quantification of Tyr-Ile
This protocol provides the parameters for the chromatographic separation and mass spectrometric detection of Tyr-Ile.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) % B 0.0 2 1.0 2 5.0 30 5.1 95 6.0 95 6.1 2 | 8.0 | 2 |
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
MRM Transitions for Tyr-Ile (Theoretical):
-
Precursor Ion (Q1): 295.16 m/z ([M+H]⁺)
-
Product Ion (Q3) - Quantifier: 136.08 m/z (Tyrosine immonium ion)
-
Product Ion (Q3) - Qualifier: 86.09 m/z (Isoleucine immonium ion)
-
Dwell Time: 100 ms
-
Collision Energy: To be optimized for the specific instrument, typically in the range of 15-30 eV.
Visualizations
Caption: Experimental workflow for the quantitative analysis of Tyr-Ile.
Caption: Potential role of Tyr-Ile in the tyrosine metabolism pathway.
Application Note & Protocol: A Cell-Based Assay for Determining the Cytoprotective Activity of H-TYR-ILE-OH
For Research Use Only. Not for use in diagnostic procedures.
Introduction
H-TYR-ILE-OH is a dipeptide composed of L-tyrosine and L-isoleucine. Dipeptides are increasingly investigated for their potential roles in cellular processes and as candidates for therapeutic development. Tyrosine-containing peptides, in particular, are of interest due to the antioxidant properties conferred by the phenolic group of the tyrosine residue. Oxidative stress is a key contributor to cellular damage and is implicated in a wide range of diseases. This application note provides a detailed protocol for a cell-based assay to evaluate the cytoprotective activity of this compound against oxidative stress.
The proposed mechanism of action involves the activation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1] This assay utilizes a human cell line to provide a physiologically relevant model for assessing the potential of this compound to mitigate oxidative damage.
Principle of the Assay
This assay measures the ability of this compound to protect cells from oxidative stress-induced cell death. The workflow involves pre-treating a suitable cell line with varying concentrations of this compound, followed by exposure to an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂). Cell viability is then quantified using a standard MTT assay, which measures the metabolic activity of living cells. An increase in cell viability in the presence of this compound, as compared to cells treated with the oxidative stressor alone, indicates a cytoprotective effect.
Materials and Reagents
-
This compound
-
Human hepatocellular carcinoma (HepG2) cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Hydrogen Peroxide (H₂O₂) solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow
References
Application Notes and Protocols for Tyr-Ile Dipeptide in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tyr-Ile (Tyrosine-Isoleucine) dipeptide is a subject of growing interest in biochemical and pharmacological research due to its potential as an enzyme inhibitor. Peptides, particularly short-chain peptides, are gaining attention as potential therapeutic agents due to their high specificity, efficacy, and lower toxicity compared to small molecule drugs. This document provides detailed application notes and experimental protocols for studying the inhibitory effects of the Tyr-Ile dipeptide on two key enzymes: Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV).
ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. Its inhibition is a primary strategy for managing hypertension.[1] DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones, making it a key target in the treatment of type 2 diabetes.[2][3]
These notes are intended to guide researchers in the in vitro characterization of Tyr-Ile's inhibitory potential, including the determination of its half-maximal inhibitory concentration (IC50) and understanding its mode of action.
Angiotensin-Converting Enzyme (ACE) Inhibition Studies
Background
ACE (EC 3.4.15.1) is a zinc metallopeptidase that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, and also inactivates the vasodilator bradykinin.[4][5] Food-derived dipeptides containing a C-terminal tyrosine, such as Tyr-Ile (IY), have been shown to be favorable for the selective inhibition of the ACE C-domain and exhibit competitive and mixed inhibition patterns. The presence of hydrophobic amino acids in peptides can increase their affinity for the active site of ACE.
Quantitative Data Summary
The inhibitory potential of Tyr-Ile and related dipeptides against ACE is summarized below. IC50 values represent the concentration of the peptide required to inhibit 50% of the ACE activity.
| Peptide | Sequence | Target Enzyme | Reported IC50 (µM) | Inhibition Type | Reference |
| Tyr-Ile | Y-I | ACE | Not specified | Competitive/Mixed | **** |
| Ile-Tyr | I-Y | ACE | 2.69 | Not specified | |
| Ala-Tyr | A-Y | ACE | Not specified | Competitive/Mixed | |
| Leu-Tyr | L-Y | ACE | Not specified | Competitive/Mixed | |
| Captopril | - | ACE | Positive Control | Competitive |
Note: While a specific IC50 for Tyr-Ile was not found in the provided search results, the table includes data for the isomeric dipeptide Ile-Tyr to provide context. The experimental protocol below will allow for the determination of the specific IC50 for Tyr-Ile.
Experimental Protocol: ACE Inhibition Assay
This protocol is based on the use of the synthetic substrate N-Hippuryl-His-Leu (HHL).
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Tyr-Ile dipeptide
-
N-Hippuryl-His-Leu (HHL)
-
Captopril (positive control)
-
Borate buffer (pH 8.3)
-
1N HCl
-
Pyridine
-
Benzene sulfonyl chloride (BSC)
-
Ethyl acetate
-
Deionized water
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Tyr-Ile dipeptide in deionized water. Create a dilution series to cover a range of concentrations (e.g., 0.1 µM to 1000 µM).
-
Prepare a stock solution of Captopril as a positive control.
-
Dissolve ACE in cold borate buffer to the desired concentration.
-
Prepare the HHL substrate solution in borate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the Tyr-Ile dipeptide solution at various concentrations. For the positive control, use Captopril. For the negative control (100% enzyme activity), add 20 µL of borate buffer.
-
Add 20 µL of the ACE solution to each well and pre-incubate at 37°C for 10 minutes.
-
To initiate the reaction, add 200 µL of the HHL substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1N HCl.
-
Add 1.5 mL of ethyl acetate to each well, vortex to mix, and centrifuge to separate the layers.
-
Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate the solvent by heating at 95°C.
-
Reconstitute the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance at 228 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the Tyr-Ile dipeptide using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathway and Experimental Workflow
Caption: Renin-Angiotensin System and the inhibitory action of Tyr-Ile.
Caption: Workflow for the ACE inhibition assay.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Studies
Background
DPP-IV (EC 3.4.14.5), also known as CD26, is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. It is a key regulator of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for glucose homeostasis. Inhibition of DPP-IV prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. While specific data for Tyr-Ile is limited, peptides containing tryptophan, another aromatic amino acid, have shown potent DPP-IV inhibitory activity.
Quantitative Data Summary
The following table presents IC50 values for various dipeptides as DPP-IV inhibitors, providing a comparative context for the study of Tyr-Ile.
| Peptide | Sequence | Target Enzyme | Reported IC50 (µM) | Inhibition Type | Reference |
| Tyr-Ile | Y-I | DPP-IV | To be determined | To be determined | - |
| Trp-Arg | W-R | DPP-IV | <45 | Competitive/Non-comp. | |
| Trp-Lys | W-K | DPP-IV | <45 | Competitive/Non-comp. | |
| Trp-Leu | W-L | DPP-IV | <45 | Competitive/Non-comp. | |
| Diprotin A | I-P-I | DPP-IV | 4.21 | Competitive | |
| Sitagliptin | - | DPP-IV | Positive Control | Competitive |
Experimental Protocol: DPP-IV Inhibition Assay (Fluorometric)
This protocol utilizes a fluorogenic substrate, Gly-Pro-AMC (aminomethylcoumarin).
Materials:
-
Human recombinant DPP-IV
-
Tyr-Ile dipeptide
-
Gly-Pro-AMC (substrate)
-
Sitagliptin or Diprotin A (positive control)
-
Tris-HCl buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Black 96-well microplate (for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Tyr-Ile dipeptide in Tris-HCl buffer. If solubility is an issue, a small amount of DMSO can be used, ensuring the final concentration in the assay does not affect enzyme activity. Create a dilution series.
-
Prepare a stock solution of the positive control (Sitagliptin or Diprotin A).
-
Dilute the DPP-IV enzyme in Tris-HCl buffer to the working concentration.
-
Prepare the Gly-Pro-AMC substrate solution in Tris-HCl buffer.
-
-
Assay Protocol:
-
To the wells of a black 96-well microplate, add 25 µL of the Tyr-Ile dipeptide solution at various concentrations. For the positive control, use the standard inhibitor. For the negative control, add 25 µL of Tris-HCl buffer.
-
Add 50 µL of the DPP-IV enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically every minute for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of DPP-IV inhibition for each concentration of the Tyr-Ile dipeptide using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100 Where Rate_control is the reaction rate of the negative control and Rate_sample is the rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway and Experimental Workflow
Caption: DPP-IV/Incretin pathway and the inhibitory action of Tyr-Ile.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory mechanism of angiotensin-converting enzyme inhibitory peptides from black tea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification, Identification, and Inhibitory Mechanisms of a Novel ACE Inhibitory Peptide from Torreya grandis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-TYR-ILE-OH in Opioid Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a hypothetical guide for the characterization of the dipeptide H-TYR-ILE-OH (Tyrosyl-Isoleucine). As of the date of this document, there is no direct scientific literature identifying the specific biological receptor for this compound. The protocols herein are based on the structural similarity of this compound to endogenous opioid peptides, which possess an N-terminal tyrosine residue crucial for their interaction with opioid receptors. Therefore, the application of this compound in opioid receptor binding assays is presented as a rational starting point for its pharmacological investigation.
Introduction
This compound is a dipeptide whose biological function is currently uncharacterized. The presence of an N-terminal tyrosine residue is a key structural motif found in endogenous opioid peptides such as enkephalins and endorphins, which are known to bind to mu (µ), delta (δ), and kappa (κ) opioid receptors. These receptors are members of the G-protein coupled receptor (GPCR) family and are significant targets for analgesic drug development.[1] This document provides detailed protocols for conducting competitive radioligand binding assays to determine the binding affinity of this compound for the three main opioid receptor subtypes.
Data Presentation: Hypothetical Binding Affinity of this compound
The following table summarizes hypothetical quantitative data for the binding affinity (Ki) of this compound at human recombinant µ, δ, and κ opioid receptors. These values are presented as an example of how to structure experimental results and are not based on published data.
| Compound | Receptor Subtype | Radioligand Used | Test System | Ki (nM) [Hypothetical] |
| This compound | Mu (µ) | [³H]DAMGO | CHO-K1 cells expressing human µ-receptor | 550 |
| This compound | Delta (δ) | [³H]DPDPE | HEK293 cells expressing human δ-receptor | 120 |
| This compound | Kappa (κ) | [³H]U-69,593 | CHO-K1 cells expressing human κ-receptor | >10,000 |
| DAMGO | Mu (µ) | [³H]DAMGO | CHO-K1 cells expressing human µ-receptor | 1.5 |
| DPDPE | Delta (δ) | [³H]DPDPE | HEK293 cells expressing human δ-receptor | 1.4[2] |
| U-69,593 | Kappa (κ) | [³H]U-69,593 | CHO-K1 cells expressing human κ-receptor | 4.0[3] |
Note: Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates higher affinity. The values for this compound are for illustrative purposes only.
Experimental Protocols
The following are detailed protocols for competitive radioligand binding assays designed to determine the binding affinity of a test compound, such as this compound, for the µ, δ, and κ opioid receptors.
Protocol 1: Mu (µ) Opioid Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human µ-opioid receptor.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]DAMGO (a selective µ-opioid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration that yields adequate signal-to-noise (typically 10-20 µg of protein per well). Homogenize gently.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of [³H]DAMGO (at a final concentration close to its Kd, e.g., 1-2 nM) and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of [³H]DAMGO and 50 µL of a high concentration of naloxone (e.g., 10 µM).
-
Competitive Binding: 50 µL of [³H]DAMGO and 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Initiate Reaction: Add 100 µL of the membrane suspension to each well to start the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature (25°C) to allow the binding to reach equilibrium.[2]
-
Termination and Filtration: Terminate the incubation by rapid filtration through the pre-soaked filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[4]
-
Washing: Quickly wash the filters four times with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.
Protocol 2: Delta (δ) Opioid Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human δ-opioid receptor.
Materials:
-
Cell Membranes: Membranes from Human Embryonic Kidney (HEK293) cells stably expressing the human δ-opioid receptor.
-
Radioligand: [³H]DPDPE (a selective δ-opioid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Naltrindole or a high concentration of unlabeled DPDPE.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Other materials as listed in Protocol 1.
Procedure: The procedure is identical to Protocol 1, with the following substitutions:
-
Use cell membranes expressing the δ-opioid receptor.
-
Use [³H]DPDPE as the radioligand at a concentration near its Kd (e.g., 1-2 nM).
-
Use naltrindole (e.g., 10 µM) for determining non-specific binding.
Protocol 3: Kappa (κ) Opioid Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human κ-opioid receptor.
Materials:
-
Cell Membranes: Membranes from CHO-K1 cells stably expressing the human κ-opioid receptor.
-
Radioligand: [³H]U-69,593 (a selective κ-opioid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled U-69,593.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Other materials as listed in Protocol 1.
Procedure: The procedure is identical to Protocol 1, with the following substitutions:
-
Use cell membranes expressing the κ-opioid receptor.
-
Use [³H]U-69,593 as the radioligand at a concentration near its Kd (e.g., 0.5-1 nM).
-
Use a high concentration of unlabeled U-69,593 (e.g., 10 µM) for determining non-specific binding.
Data Analysis
-
Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the corresponding test wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualization of Pathways and Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: General opioid receptor signaling pathway.
References
Application Notes and Protocols for Radiolabeling Tyr-Ile Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The radiolabeling of peptides and proteins is a critical technique in biomedical research and drug development.[1][2] Radiolabeled peptides serve as invaluable tools for a variety of applications, including receptor binding assays, in vivo imaging (SPECT and PET), biodistribution studies, and targeted radionuclide therapy.[1][3] The dipeptide Tyr-Ile (Tyrosyl-Isoleucine) is a small peptide that can be effectively radiolabeled, primarily through the phenolic ring of the tyrosine residue.[4] This document provides detailed protocols for the radiolabeling of Tyr-Ile, focusing on direct radioiodination with Iodine-125 (¹²⁵I), a commonly used and readily detectable gamma-emitting radionuclide. Additionally, an overview of Carbon-14 (¹⁴C) labeling is presented for applications requiring a metabolically stable label.
Radiolabeling Strategies for Tyr-Ile Dipeptide
The choice of radionuclide and labeling strategy depends on the intended application. For in vitro assays and short-term in vivo studies, ¹²⁵I is often preferred due to its convenient half-life (approximately 60 days), ease of labeling, and high specific activity that can be achieved. For metabolic studies where the label needs to be retained within the molecule even after degradation, ¹⁴C labeling is the gold standard due to its long half-life (approximately 5,730 years) and incorporation into the peptide backbone.
Radioiodination (¹²⁵I)
Direct radioiodination of the Tyr-Ile dipeptide targets the tyrosine residue. The process involves the electrophilic substitution of one or two hydrogen atoms on the phenol ring of tyrosine with radioactive iodine. This reaction is facilitated by an oxidizing agent that converts the radioiodide (¹²⁵I⁻) into a more reactive electrophilic species (¹²⁵I⁺).
Commonly used oxidizing agents include:
-
Chloramine-T: A strong oxidizing agent that can lead to high incorporation of iodine but may also cause oxidation of sensitive amino acid residues if not used carefully.
-
Iodo-Gen®: A milder, solid-phase oxidizing agent that is insoluble in water. The reaction occurs on the surface of the Iodo-Gen coated tubes, minimizing direct contact with the peptide and reducing the risk of oxidative damage.
-
Lactoperoxidase: An enzymatic method that is very gentle, but the reaction kinetics can be slower.
Carbon-14 (¹⁴C) Labeling
Labeling with ¹⁴C is a more complex process that typically involves the synthesis of the dipeptide using a ¹⁴C-labeled amino acid precursor. This is often achieved through solid-phase peptide synthesis (SPPS), where either a ¹⁴C-labeled Tyrosine or Isoleucine is incorporated into the peptide chain. This method ensures a stable label but requires expertise in peptide synthesis.
Quantitative Data Summary
The efficiency and outcome of radiolabeling can be quantified by several parameters. The following table summarizes typical data for peptide radiolabeling.
| Parameter | ¹²⁵I-Labeling (Direct) | ¹⁴C-Labeling (SPPS) | References |
| Radionuclide | Iodine-125 | Carbon-14 | |
| Half-life | ~60 days | ~5730 years | |
| Emission | Gamma (35.5 keV), X-ray (27 keV) | Beta (156 keV max) | |
| Typical Specific Activity | >10 Ci/mmol | Up to 120 mCi/mmol | |
| Radiochemical Yield | 65 - 99% | 7% (example) | |
| Radiochemical Purity | >95% after purification | >95% after purification | |
| Labeling Position | Ortho position(s) on Tyrosine ring | Within the amino acid backbone | |
| Primary Application | Receptor binding assays, in vivo imaging | ADME studies, mass balance |
Experimental Protocols
Protocol for ¹²⁵I-Labeling of Tyr-Ile Dipeptide using Iodo-Gen®
This protocol describes a mild and efficient method for radioiodinating the Tyr-Ile dipeptide.
Materials:
-
Tyr-Ile dipeptide solution (1 mg/mL in 0.1 M phosphate buffer, pH 7.4)
-
Iodo-Gen® pre-coated tubes (100 µ g/tube )
-
Sodium [¹²⁵I]iodide (carrier-free, in 0.1 M NaOH)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sodium metabisulfite (quenching solution, 5 mg/mL in phosphate buffer)
-
Sephadex G-10 or equivalent size-exclusion chromatography column
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Gamma counter
Procedure:
-
Preparation: Allow all reagents to come to room temperature.
-
Reaction Setup: To an Iodo-Gen® coated tube, add 50 µL of 0.1 M phosphate buffer (pH 7.4).
-
Addition of Radioiodide: Carefully add 1-5 µL of Na[¹²⁵I] (e.g., 1 mCi) to the Iodo-Gen® tube. Mix gently.
-
Initiation of Labeling: Add 10 µL of the Tyr-Ile dipeptide solution (10 µg) to the tube. Gently agitate the reaction mixture for 10-15 minutes at room temperature.
-
Quenching the Reaction: Transfer the reaction mixture to a clean microcentrifuge tube containing 20 µL of the sodium metabisulfite solution to stop the reaction.
-
Purification (Size-Exclusion Chromatography - initial cleanup):
-
Equilibrate a Sephadex G-10 column with 0.1 M phosphate buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute with the same buffer and collect fractions (e.g., 0.5 mL).
-
Measure the radioactivity of each fraction using a gamma counter. The first peak of radioactivity corresponds to the labeled peptide, while the second peak is unincorporated ¹²⁵I.
-
-
Purification (RP-HPLC - for high purity):
-
Pool the fractions containing the ¹²⁵I-Tyr-Ile.
-
Inject the pooled sample into an RP-HPLC system equipped with a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to separate the unlabeled dipeptide, mono-iodinated, and di-iodinated products.
-
Monitor the elution profile with a UV detector (at 280 nm for tyrosine) and a radioactivity detector.
-
Collect the fraction corresponding to the desired radiolabeled product (typically mono-iodinated for biological studies).
-
-
Quality Control:
-
Radiochemical Purity: Re-inject a small aliquot of the purified fraction into the HPLC to confirm purity is >95%.
-
Specific Activity: Calculate the specific activity by dividing the total radioactivity of the purified product by the total mass of the peptide.
-
Overview of Protocol for ¹⁴C-Labeling of Tyr-Ile Dipeptide
This is a more involved process requiring expertise in peptide chemistry.
-
Procurement of Labeled Precursor: Obtain either [¹⁴C]-Tyrosine or [¹⁴C]-Isoleucine with the label in a metabolically stable position.
-
Solid-Phase Peptide Synthesis (SPPS):
-
Utilize standard Fmoc or Boc chemistry for SPPS.
-
Incorporate the ¹⁴C-labeled amino acid at the appropriate position in the dipeptide sequence.
-
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove protecting groups.
-
Purification: Purify the crude ¹⁴C-Tyr-Ile using preparative RP-HPLC.
-
Quality Control:
-
Confirm the identity and purity of the final product using analytical HPLC, mass spectrometry, and liquid scintillation counting.
-
Visualizations
Experimental Workflow for ¹²⁵I-Labeling of Tyr-Ile
Caption: Workflow for the radioiodination of Tyr-Ile dipeptide.
Signaling Pathway Application: Competitive Radioligand Binding Assay
References
- 1. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stoichiometric labeling of peptides by iodination on tyrosyl or histidyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for H-TYR-ILE-OH in Peptide-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-TYR-ILE-OH (Tyrosyl-Isoleucine) is a molecule of interest in the exploration of peptide-protein interactions, which are fundamental to numerous biological processes. These interactions govern cellular signaling, enzymatic activity, and the formation of protein complexes. The unique combination of a polar, aromatic tyrosine (Tyr) residue and a nonpolar, hydrophobic isoleucine (Ile) residue suggests that this compound may engage with protein targets through a combination of hydrogen bonding, hydrophobic interactions, and potential post-translational modifications such as phosphorylation.[1][2]
The N-terminal tyrosine residue is a key functional group, as its phenolic side chain can act as a hydrogen bond donor and is a primary target for tyrosine kinases, enzymes that play a crucial role in signal transduction.[3][4][5] Phosphorylation of tyrosine is a pivotal event in many signaling cascades that regulate cell growth, differentiation, and metabolism. The adjacent isoleucine residue, with its bulky and hydrophobic side chain, likely contributes to the binding specificity and stability of the interaction by engaging with hydrophobic pockets on the target protein's surface.
These application notes provide a comprehensive guide for researchers interested in elucidating the protein interaction partners of this compound and characterizing the biophysical and cellular consequences of these interactions. The protocols detailed below are standard methodologies that can be adapted to study this specific dipeptide.
Hypothetical Target and Signaling Pathway
For the purpose of illustrating the experimental design, we will hypothesize that this compound interacts with a hypothetical protein, "Tyrosine-Interacting Kinase" (TIK), a receptor tyrosine kinase. The proposed mechanism involves the binding of this compound to the extracellular domain of TIK, leading to receptor dimerization and autophosphorylation of intracellular tyrosine residues. This initiates a downstream signaling cascade involving adaptor proteins and effector enzymes, ultimately leading to a cellular response, such as proliferation or differentiation.
Caption: Hypothetical signaling pathway initiated by this compound binding.
Data Presentation: Quantitative Analysis of this compound Interactions
The following tables present hypothetical, yet plausible, quantitative data that could be obtained from the experimental protocols described in the subsequent sections. These tables are designed for easy comparison of binding affinities and thermodynamic parameters.
Table 1: Surface Plasmon Resonance (SPR) Kinetic Data for Peptide-Protein Interactions
| Analyte (Peptide) | Ligand (Protein) | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | TIK (extracellular domain) | 2.5 x 10⁵ | 1.0 x 10⁻³ | 4.0 |
| H-ALA-ILE-OH (Control) | TIK (extracellular domain) | 1.2 x 10³ | 5.0 x 10⁻² | 41,667 |
| H-TYR-ALA-OH (Control) | TIK (extracellular domain) | 8.0 x 10⁴ | 2.5 x 10⁻³ | 31.3 |
Table 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Data
| Titrant (Peptide) | Sample (Protein) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | KD (nM) |
| This compound | TIK (extracellular domain) | 1.05 | -8.5 | -2.9 | -11.4 | 4.2 |
| H-ALA-ILE-OH (Control) | TIK (extracellular domain) | N/A | No significant heat change | N/A | N/A | No Binding |
| H-TYR-ALA-OH (Control) | TIK (extracellular domain) | 0.98 | -6.2 | -3.9 | -10.1 | 30.8 |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Caption: Workflow for SPR analysis of peptide-protein interactions.
Methodology:
-
Immobilization of Ligand (TIK Protein):
-
Activate a CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified TIK protein (10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of this compound and control peptides in running buffer (e.g., HBS-EP+, 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4). A typical concentration range would be 0.1 nM to 100 nM.
-
Inject the peptide solutions over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a set time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).
-
Between each peptide injection, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
References
- 1. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02543H [pubs.rsc.org]
- 2. Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphorylation - Wikipedia [en.wikipedia.org]
- 4. Tyrosine phosphorylation: thirty years and counting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
Application Notes and Protocols for In Vivo Delivery of Tyr-Ile Dipeptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methods for the in vivo delivery of the Tyr-Ile (Tyrosyl-Isoleucine) dipeptide. The protocols are designed for preclinical research in rodent models and cover various administration routes, including oral gavage, intravenous injection, and considerations for nanoparticle-based delivery.
Introduction
The dipeptide Tyr-Ile is of significant interest in biomedical research due to the physiological roles of its constituent amino acids, tyrosine and isoleucine. Tyrosine is a precursor to catecholamine neurotransmitters such as dopamine and norepinephrine, which are crucial for various brain functions.[1][2] Isoleucine is an essential branched-chain amino acid involved in muscle metabolism and protein synthesis. In vivo studies of Tyr-Ile can provide insights into its bioavailability, metabolic fate, and potential therapeutic effects, particularly in neuroscience and metabolism research. This document outlines detailed protocols for the effective in vivo delivery of Tyr-Ile to facilitate such investigations.
In Vivo Delivery Methods: A Comparative Overview
The choice of delivery method for in vivo studies of Tyr-Ile depends on the research objectives, such as studying its central effects after crossing the blood-brain barrier or its systemic metabolic impact.
Oral Gavage: This is a common method for administering precise doses of substances directly into the stomach of rodents. It is particularly useful for studying the oral bioavailability and gastrointestinal absorption of Tyr-Ile.
Intravenous (IV) Injection: IV injection ensures 100% bioavailability, allowing for the direct assessment of the dipeptide's effects once in systemic circulation. This route is suitable for pharmacokinetic studies and for investigating immediate physiological responses.
Nanoparticle-Based Delivery: Encapsulating Tyr-Ile in nanoparticles can protect it from degradation in the gastrointestinal tract, potentially enhancing its oral bioavailability and enabling targeted delivery.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of Tyr-containing dipeptides. While specific pharmacokinetic data for Tyr-Ile is limited, data from the closely related dipeptide Tyr-Pro provides a valuable reference for experimental design.[3]
Table 1: Pharmacokinetic Parameters of Orally Administered Tyr-Pro in Mice [3]
| Parameter | 10 mg/kg Dose | 100 mg/kg Dose |
| Cmax (pmol/mL-plasma) | 49 ± 21 | 502 ± 167 |
| tmax (min) | 15 | 15 |
| AUC (0-120 min) (pmol·min/mL-plasma) | 1331 ± 267 | 10424 ± 4066 |
| Brain Accumulation (AUC 0-120 min) (pmol·min/mg-dry brain) | 0.34 ± 0.11 | Not Reported |
| Absorption Ratio into Blood Circulation | 0.15 ± 0.03% | 0.10 ± 0.04% |
Data adapted from a study on Tyr-Pro in ICR mice. These values can be used as an initial guide for Tyr-Ile studies.
Table 2: Effects of Oral Ile-Tyr Administration on Brainstem Catecholamine Metabolism in Mice [1]
| Analyte | Control (Tyr alone) (ng/g tissue) | Ile-Tyr (ng/g tissue) | % Change vs. Control |
| Dopamine (DA) | ~35 | ~55 | ~+57% |
| Homovanillic acid (HVA) | ~12 | ~20 | ~+67% |
| 3,4-dihydroxyphenylacetic acid (DOPAC) | ~4 | ~7 | ~+75% |
| Norepinephrine (NA) | ~350 | ~370 | No significant change |
| 3-methoxy-4-hydroxyphenylglycol (MHPG) | ~25 | ~28 | No significant change |
Data is estimated from graphical representations in the cited study and reflects measurements taken 30 minutes after oral ingestion.
Experimental Protocols
Protocol for Oral Gavage Administration of Tyr-Ile in Mice
This protocol is adapted from standard oral gavage procedures and studies involving oral administration of Tyr-containing dipeptides.
Materials:
-
Tyr-Ile dipeptide
-
Vehicle (e.g., sterile water, saline)
-
Gavage needles (18-20 gauge for mice, with a rounded tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the Tyr-Ile dipeptide in the chosen vehicle to the desired concentration (e.g., 10 mg/mL). Ensure the dipeptide is fully dissolved. Gentle heating or sonication may be used if necessary, but stability should be confirmed.
-
Prepare a fresh solution for each experiment to ensure stability.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the correct dosing volume. A common dosing volume is 10 mL/kg body weight.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle to avoid over-insertion.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Slowly administer the Tyr-Ile solution.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress after the procedure.
-
Protocol for Intravenous (IV) Injection of Tyr-Ile in Mice
This protocol follows standard IV injection procedures for rodents.
Materials:
-
Tyr-Ile dipeptide
-
Sterile, pyrogen-free saline
-
Insulin syringes with a 28-30 gauge needle
-
Restraining device for mice
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the Tyr-Ile dipeptide in sterile saline to the desired concentration. Ensure the solution is sterile-filtered (0.22 µm filter) before injection.
-
The final volume for a bolus injection should not exceed 5 mL/kg body weight.
-
-
Animal Handling and Injection:
-
Place the mouse in a restraining device to secure the tail.
-
If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.
-
Clean the tail with an alcohol swab.
-
Insert the needle into one of the lateral tail veins, bevel side up.
-
Slowly inject the Tyr-Ile solution. Successful injection is indicated by the absence of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Considerations for Nanoparticle-Based Oral Delivery of Tyr-Ile
While a specific protocol for Tyr-Ile nanoparticles is not established, the following considerations based on general peptide nanoparticle delivery can guide formulation development:
-
Nanoparticle Type: Polymeric nanoparticles (e.g., PLGA, chitosan) and lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles) are common choices for oral peptide delivery.
-
Encapsulation: Tyr-Ile can be encapsulated within the nanoparticle matrix or adsorbed onto the surface.
-
Surface Modification: Coating nanoparticles with mucoadhesive polymers can increase their residence time in the gastrointestinal tract, while targeting ligands can facilitate uptake by specific intestinal cells.
-
Characterization: Formulated nanoparticles should be characterized for size, surface charge, encapsulation efficiency, and in vitro release profile before in vivo studies.
-
In Vivo Administration: Nanoparticle formulations are typically administered via oral gavage as described in Protocol 4.1.
Visualization of Pathways and Workflows
Signaling Pathway: Tyr-Ile and Catecholamine Synthesis
The primary mechanism by which Tyr-Ile is expected to exert its central effects is by increasing the bioavailability of tyrosine, the precursor for dopamine and norepinephrine synthesis.
References
- 1. The Dipeptides Ile-Tyr and Ser-Tyr Exert Distinct Effects on Catecholamine Metabolism in the Mouse Brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A memory‑improving dipeptide, Tyr‑Pro, can reach the mouse brain after oral administration | CiNii Research [cir.nii.ac.jp]
Troubleshooting & Optimization
H-TYR-ILE-OH stability and degradation pathways
Welcome to the technical support center for the dipeptide H-TYR-ILE-OH (Tyrosine-Isoleucine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound, along with troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like many peptides, this compound is susceptible to chemical and physical instability. Key concerns include:
-
Hydrolysis: Cleavage of the peptide bond between Tyrosine and Isoleucine, particularly at acidic or alkaline pH.
-
Oxidation: The phenolic side chain of Tyrosine is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, metal ions, or light.
-
Aggregation: As a peptide containing hydrophobic residues, this compound may be prone to self-association and aggregation, especially at high concentrations or near its isoelectric point. This can lead to insolubility and precipitation.
-
Deamidation: Although this compound does not contain asparagine or glutamine, which are most susceptible to deamidation, this pathway can occur at a slower rate for other amino acids under certain conditions.
Q2: How should I store lyophilized this compound and its solutions?
A2: Proper storage is critical to maintain the integrity of your peptide.
-
Lyophilized Peptide: For long-term storage, keep the lyophilized powder in a tightly sealed container at -20°C or -80°C, protected from light. Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation, as absorbed moisture can accelerate degradation.
-
Peptide Solutions: Storing peptides in solution is not recommended for long periods. If necessary, prepare stock solutions in a sterile, slightly acidic buffer (pH 5-6) and store them in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Peptides containing tyrosine are more stable in slightly acidic conditions.
Q3: My this compound is difficult to dissolve. What can I do?
A3: The solubility of this compound can be influenced by its amino acid composition and the pH of the solvent. Tyrosine has low solubility in water at neutral pH.
-
Initial Steps: Start by trying to dissolve a small amount of the peptide in sterile, distilled water. Sonication can help to break up small particles and increase the rate of dissolution.
-
pH Adjustment: Since the peptide has a free N-terminus (basic) and a free C-terminus (acidic), its net charge is pH-dependent. If it is insoluble in water, try adding a small amount of a dilute acidic solution (e.g., 10% acetic acid) or a dilute basic solution (e.g., 0.1% ammonium hydroxide).
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be used to aid dissolution before diluting with an aqueous buffer. Always add the aqueous buffer slowly while vortexing.
Q4: I am observing unexpected peaks in my HPLC analysis of an aged this compound solution. What could they be?
A4: Unexpected peaks likely represent degradation products. The most common degradation pathways for this compound would lead to:
-
Hydrolysis Products: Free Tyrosine and Isoleucine.
-
Oxidation Products: Oxidized forms of the dipeptide, where the tyrosine residue has been modified.
-
Aggregates: High molecular weight species that may elute earlier or as broad peaks.
To identify these, you can run forced degradation studies (see protocols below) to generate these products as standards. LC-MS analysis is also highly recommended for the identification of unknown peaks.
Troubleshooting Guides
Issue 1: Peptide Aggregation and Precipitation
| Symptom | Possible Cause | Troubleshooting Steps |
| Solution becomes cloudy or a precipitate forms over time. | - High peptide concentration.- pH of the solution is near the isoelectric point (pI) of the peptide.- Storage at inappropriate temperatures. | - Prepare more dilute solutions.- Adjust the pH of the solution to be at least one pH unit away from the pI.- Store solutions at 4°C for short-term or frozen at -20°C or -80°C for long-term. |
| Difficulty dissolving the lyophilized peptide. | - Hydrophobic nature of the peptide.- Improper storage leading to moisture absorption. | - Follow the detailed solubility testing protocol below.- Use a small amount of organic co-solvent (e.g., DMSO) to aid initial dissolution. |
Issue 2: Chemical Degradation
| Symptom | Possible Cause | Troubleshooting Steps |
| Loss of main peptide peak and appearance of new peaks in HPLC. | - Hydrolysis: Exposure to acidic or basic conditions.- Oxidation: Exposure to oxygen, light, or trace metals. | - Maintain solution pH between 5 and 6.- Use degassed buffers.- Store solutions protected from light.- Add a chelating agent like EDTA to sequester metal ions. |
| Broadening of the main peak in HPLC. | - On-column aggregation or interaction with the stationary phase. | - Optimize HPLC method: adjust gradient, temperature, or mobile phase additives.- Use a different column chemistry. |
Degradation Pathways
The primary chemical degradation pathways for this compound are hydrolysis of the peptide bond and oxidation of the tyrosine side chain.
Experimental Protocols
Protocol 1: Solubility Testing
This protocol provides a systematic approach to determine a suitable solvent for this compound.
Methodology:
-
Weigh approximately 1 mg of lyophilized this compound into a clean microcentrifuge tube.
-
Add 100 µL of sterile, distilled water to achieve a target concentration of 10 mg/mL.
-
Vortex the tube for 30 seconds. If particulates are still visible, sonicate for 1-2 minutes.
-
Visually inspect the solution. A clear solution indicates solubility.
-
If the peptide is not soluble, add 10 µL of a 10% acetic acid solution and repeat step 3.
-
If still insoluble, start with a fresh 1 mg sample and try adding 10 µL of a 0.1% ammonium hydroxide solution, followed by step 3.
-
For very hydrophobic peptides, a final attempt can be made by dissolving a fresh 1 mg sample in a small amount of DMSO (e.g., 10-20 µL) first, and then slowly adding the aqueous buffer with vigorous vortexing.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in an appropriate solvent (determined from Protocol 1).
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:
-
Acidic Hydrolysis: Adjust the pH to 2 with 1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Adjust the pH to 12 with 1 M NaOH. Incubate at 60°C.
-
Oxidative Stress: Add hydrogen peroxide to a final concentration of 0.1%. Incubate at room temperature, protected from light.
-
Thermal Stress: Use the stock solution at its initial pH (ideally neutral). Incubate at 60°C.
-
Photolytic Stress: Expose the solution to light according to ICH Q1B guidelines at room temperature.
-
-
Time Points: Collect samples at initial time (t=0) and at various time points (e.g., 2, 4, 8, 24 hours).
-
Sample Quenching: For acidic and basic samples, neutralize the pH before analysis.
-
Analysis: Analyze all samples by a suitable stability-indicating RP-HPLC method.[1] Use LC-MS to identify the mass of any degradation products.
Protocol 3: RP-HPLC Method for Stability Analysis
This protocol provides a general starting point for developing an RP-HPLC method to separate this compound from its potential degradation products.[2][3]
Methodology:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
This method should be optimized for your specific system and to achieve baseline separation of the parent peptide from all degradation products.
Protocol 4: Enzymatic Degradation Assay
This protocol can be used to assess the susceptibility of this compound to common proteases.
Methodology:
-
Enzyme Selection: Choose relevant proteases such as trypsin and chymotrypsin.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the appropriate enzyme buffer (e.g., Tris-HCl, pH 8 for trypsin).
-
Enzyme Addition: Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the enzymatic reaction by adding a strong acid (e.g., 10% TFA) to each aliquot.
-
Analysis: Analyze the samples by RP-HPLC to monitor the disappearance of the this compound peak and the appearance of new peaks corresponding to cleavage products.
By following these guidelines and protocols, researchers can effectively manage the stability of this compound and troubleshoot common issues encountered during its experimental use.
References
Optimizing H-TYR-ILE-OH Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help optimize the yield and purity of H-Tyr-Ile-OH dipeptide synthesis. The information is presented in a user-friendly question-and-answer format, addressing common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). SPPS is generally preferred for its efficiency in research and development settings due to simplified purification steps. LPPS can be advantageous for large-scale synthesis of shorter peptides.
Q2: Which amino acid in the this compound sequence is more susceptible to racemization?
A2: Isoleucine (Ile) is more prone to racemization than Tyrosine (Tyr) during peptide synthesis. This is a critical consideration when selecting coupling reagents and optimizing reaction conditions.
Q3: Why is the protection of the Tyrosine side chain necessary during synthesis?
A3: The phenolic hydroxyl group of Tyrosine is nucleophilic and can undergo O-acylation by the activated carboxyl group of the incoming amino acid. This side reaction leads to the formation of impurities that can be difficult to remove, thus reducing the final yield and purity of the desired dipeptide. Therefore, protecting the Tyrosine side chain, commonly with a tert-butyl (tBu) group, is crucial.
Q4: What are the most common impurities encountered in this compound synthesis?
A4: Common impurities include:
-
Diastereomers: Resulting from the racemization of Isoleucine (D-Ile instead of L-Ile).
-
Deletion sequences: H-Tyr-OH or H-Ile-OH due to incomplete coupling.
-
O-acylated Tyr side products: If the side chain is not properly protected.
-
By-products from cleavage: Residual protecting groups or scavenger adducts.
Q5: How can I monitor the progress of the coupling reaction?
A5: The completion of the coupling reaction can be monitored using qualitative tests such as the Kaiser test or the chloranil test. A negative test result indicates that all primary amines on the resin have reacted. For more quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by HPLC-MS.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete coupling reactions. 2. Steric hindrance, particularly around the β-branched Isoleucine. 3. Premature cleavage of the peptide from the resin. 4. Suboptimal cleavage conditions. | 1. Use a more efficient coupling reagent (e.g., HATU, HCTU). Increase the coupling time or perform a double coupling. 2. Consider using a more hindered base like N,N-diisopropylethylamine (DIPEA). 3. Use a more stable resin linker, such as a 2-chlorotrityl chloride (2-CTC) resin for Fmoc-based synthesis. 4. Optimize the cleavage cocktail composition and reaction time. Ensure complete removal of protecting groups. |
| Low Purity (Multiple Peaks in HPLC) | 1. Racemization of Isoleucine. 2. Incomplete deprotection of the Fmoc group, leading to deletion sequences. 3. Side reactions, such as O-acylation of Tyrosine. 4. Inefficient purification. | 1. Use a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure). Pre-activate the amino acid for a shorter time. 2. Increase the deprotection time or use a fresh piperidine solution. Monitor completion with a UV detector. 3. Ensure the Tyrosine side chain is adequately protected (e.g., with a tBu group). 4. Optimize the HPLC gradient to achieve better separation of the target peptide from impurities. |
| Presence of a Peak with the Same Mass but Different Retention Time | Racemization of Isoleucine, leading to the formation of the H-Tyr-D-Ile-OH diastereomer. | Use a chiral HPLC column to separate and quantify the enantiomeric purity. Optimize coupling conditions to minimize racemization (see above). |
| Incomplete Cleavage from the Resin | 1. Insufficient cleavage cocktail volume or reaction time. 2. Inactivated cleavage reagent (e.g., old Trifluoroacetic acid - TFA). | 1. Increase the volume of the cleavage cocktail and/or extend the cleavage time. A test cleavage on a small amount of resin can help determine the optimal time. 2. Use fresh, high-quality TFA for the cleavage cocktail. |
Quantitative Data Summary
The selection of coupling reagents significantly impacts the yield and purity of the final peptide. While specific data for this compound is limited in the literature, the following table provides a comparative overview of commonly used coupling reagents in peptide synthesis.
| Coupling Reagent | Additive | Typical Yield (%) | Racemization Suppression | Notes |
| HBTU/TBTU | HOBt | ~95-98 | Good | Cost-effective and reliable for standard couplings.[1] |
| HATU | HOAt | >99 | Excellent | Highly efficient, especially for sterically hindered amino acids like Isoleucine.[1] |
| HCTU | 6-Cl-HOBt | >99 | Excellent | Similar to HATU in efficiency, often with faster reaction times. |
| PyBOP | HOBt | ~95 | Good | A phosphonium-based reagent, good for solution-phase and solid-phase synthesis.[2] |
| COMU | OxymaPure | >99 | Excellent | A modern, highly efficient and safer alternative to benzotriazole-based reagents.[3] |
Note: Yields are highly dependent on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
-
Resin Preparation:
-
Start with a pre-loaded Fmoc-Ile-Wang resin.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Coupling of Fmoc-Tyr(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (5 times) and then dichloromethane (DCM) (3 times).
-
-
Final Fmoc-Deprotection:
-
Repeat the deprotection steps as described in step 2.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: HPLC Purification of this compound
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a water/acetonitrile mixture with 0.1% TFA. The solubility of this compound should be experimentally determined.[4]
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point and should be optimized for best separation.
-
Flow Rate: 1 mL/min for an analytical column.
-
Detection: UV at 220 nm and 280 nm (due to the Tyrosine residue).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions with the desired purity (>98%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
-
Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity
-
Column: A chiral stationary phase (CSP) column suitable for amino acid derivatives.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) with an acidic or basic additive. The exact conditions will depend on the column used.
-
Analysis: The separation of the L-L and L-D diastereomers will allow for the quantification of the enantiomeric purity of the Isoleucine residue.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues in this compound synthesis.
References
troubleshooting low signal in Tyr-Ile binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in Tyrosine-Isoleucine (Tyr-Ile) binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental components of a Tyr-Ile binding assay?
A Tyr-Ile binding assay, like other ligand-binding assays, fundamentally requires a target molecule (e.g., a protein or receptor that binds the Tyr-Ile motif), the Tyr-Ile containing ligand (peptide or small molecule), and a method to detect the binding event. Key components include high-quality reagents, appropriate buffers, and a sensitive detection system.[1] The specific format of the assay, such as direct, indirect, sandwich, or competitive, will determine the exact components needed.[1]
Q2: What are the most common reasons for a low signal in my Tyr-Ile binding assay?
Low signal in a binding assay can arise from multiple factors, including issues with reagents, suboptimal assay conditions, and problems with sample preparation.[1] The primary areas to investigate are the quality and concentration of your reagents, the optimization of incubation times and temperatures, and ensuring your detection instrumentation is performing correctly.[1]
Q3: How can I improve the sensitivity of my Tyr-Ile binding assay?
To enhance the sensitivity of your assay, consider incorporating signal amplification techniques, such as enzyme-linked detection methods.[1] Using high-affinity monoclonal antibodies or ligands can also significantly boost the signal strength. Furthermore, optimizing assay conditions like buffer composition and incubation parameters is crucial for maximizing the signal-to-noise ratio.
Troubleshooting Guide: Low Signal
This guide provides a systematic approach to identifying and resolving the root cause of a low signal in your Tyr-Ile binding assay.
Problem: Consistently low or no signal from the assay.
Step 1: Reagent Quality and Handling
Potential Cause: Degradation, contamination, or incorrect concentration of critical reagents.
Troubleshooting Steps:
-
Verify Peptide Integrity:
-
Storage: Ensure peptides are stored at -20°C or lower and protected from light. Avoid repeated freeze-thaw cycles. For long-term storage, lyophilized form is preferable.
-
Oxidation: Peptides containing residues like Cysteine, Tryptophan, or Methionine are susceptible to oxidation. Consider preparing fresh solutions and adding a reducing agent like DTT (1-5 mM) if oxidation is suspected.
-
Purity: Confirm the purity of the synthesized peptide. Contaminants like trifluoroacetic acid (TFA) from purification can interfere with cellular assays.
-
-
Check Binding Partner Concentration and Activity:
-
Confirm the concentration of both the Tyr-Ile ligand and its binding partner.
-
Validate the activity of the protein/receptor to ensure it is correctly folded and functional.
-
-
Evaluate Detection Reagents:
-
If using an antibody-based detection system, verify the antibody's specificity and activity.
-
Ensure any enzyme conjugates are active and the substrate is not expired.
-
Step 2: Assay Conditions and Protocol Optimization
Potential Cause: Suboptimal assay parameters leading to inefficient binding or signal generation.
Troubleshooting Steps:
-
Optimize Buffer Composition:
-
pH: The pH of the buffer is critical for the ionization state of amino acid residues involved in binding. Perform a pH screen to find the optimal pH for the Tyr-Ile interaction. The ideal pH for activity may differ from that for solubility.
-
Ionic Strength: Electrostatic interactions can be crucial for binding. Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) as high salt can weaken interactions, while some ionic strength might be needed to reduce non-specific binding.
-
Additives: Consider including non-ionic detergents (e.g., Tween-20 at 0.01-0.1%) to prevent peptide aggregation.
-
-
Adjust Incubation Times and Temperatures:
-
Insufficient incubation time may prevent the binding reaction from reaching equilibrium, resulting in a weak signal.
-
Optimize both incubation time and temperature to ensure maximal binding. Refer to the table below for typical ranges.
-
-
Address Non-Specific Binding:
-
High background noise can mask a low specific signal. Ensure blocking steps are effective.
-
The use of blocking agents is critical for assays with immobilized targets.
-
Quantitative Data Summary: Assay Optimization Parameters
| Parameter | Typical Range | Recommendation |
| pH | 6.0 - 8.0 | Perform a pH screen to determine the optimal value for your specific interaction. |
| Ionic Strength (NaCl) | 50 - 500 mM | Titrate salt concentration to find the best balance between specific binding and non-specific interactions. |
| Incubation Temperature | 4°C, Room Temp, 37°C | Longer incubation at 4°C can enhance binding for some interactions. |
| Incubation Time | 1 - 18 hours | Can be extended for low-affinity interactions to ensure equilibrium is reached. |
| Detergent (e.g., Tween-20) | 0.01% - 0.1% | Can help prevent peptide aggregation and reduce non-specific binding. |
Step 3: Experimental Materials and Equipment
Potential Cause: Loss of reagents due to adsorption to labware or issues with detection hardware.
Troubleshooting Steps:
-
Mitigate Peptide Adsorption:
-
Hydrophobic peptides can adsorb to polypropylene surfaces, leading to a significant loss of material and a weaker signal.
-
Consider using vials made of alternative polymers like polymethylmethacrylate (PMMA) or polyethylene terephthalate (PET) to reduce peptide loss.
-
The addition of non-ionic detergents can also help minimize adsorption to surfaces.
-
-
Verify Instrument Performance:
-
Ensure that the plate reader or other detection instrument is functioning correctly and is set to the appropriate settings for your assay's detection method (e.g., fluorescence, absorbance).
-
Run instrument-specific calibration and quality control checks.
-
Experimental Protocols & Visualizations
General Tyr-Ile Binding Assay Workflow (ELISA-based)
This protocol outlines the key steps for a typical sandwich ELISA format, which is a common type of ligand-binding assay.
-
Coating: Immobilize the capture antibody or receptor on the microplate surface. Incubate overnight at 4°C or for 1-3 hours at room temperature.
-
Blocking: Add a blocking buffer (e.g., BSA or non-fat milk) to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Add your sample containing the Tyr-Ile ligand. Incubate for 1-2 hours at room temperature.
-
Detection Antibody Incubation: Add a labeled detection antibody that binds to the captured Tyr-Ile ligand. Incubate for 1 hour at room temperature.
-
Signal Generation: Add the substrate for the enzyme conjugate. Allow the color to develop for 5-30 minutes.
-
Read Plate: Measure the signal using a microplate reader.
Caption: General workflow for an ELISA-based Tyr-Ile binding assay.
Troubleshooting Logic Flow for Low Signal
This diagram illustrates a logical progression for troubleshooting low signal issues.
Caption: A decision tree for troubleshooting low signal in binding assays.
References
reducing non-specific binding of H-TYR-ILE-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of the dipeptide H-TYR-ILE-OH in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a concern for this compound?
A1: Non-specific binding is the adsorption of a molecule, in this case, the this compound peptide, to surfaces or other molecules in a manner that is not dependent on a specific, intended interaction.[1] This is a significant concern because it can lead to high background signals in assays, reduced sensitivity, and inaccurate quantification of experimental results.[1][2] this compound is particularly susceptible to NSB due to the hydrophobic nature of the Tyrosine and Isoleucine side chains, which can readily interact with plastic surfaces and other biomolecules.[1][3]
Q2: What are the primary causes of non-specific binding for this compound?
A2: The primary drivers of non-specific binding for this compound are:
-
Hydrophobic Interactions: The aromatic ring of Tyrosine and the isobutyl side chain of Isoleucine are hydrophobic and can interact with non-polar surfaces like polystyrene plates or other hydrophobic molecules.
-
Electrostatic Interactions: The peptide has a free amino and carboxyl group, which can be charged depending on the buffer pH. These charges can lead to non-specific electrostatic interactions with charged surfaces or molecules.
Q3: What are the general strategies to mitigate non-specific binding of this compound?
A3: General strategies focus on minimizing hydrophobic and electrostatic interactions. This can be achieved by:
-
Using Blocking Agents: Adding inert proteins or other molecules to saturate non-specific binding sites on surfaces.
-
Optimizing Buffer Conditions: Adjusting the pH, ionic strength, and including additives like detergents in your experimental buffers.
-
Choosing Appropriate Labware: Utilizing low-binding microplates and tubes can significantly reduce peptide loss.
-
Surface Passivation: Chemically modifying surfaces to make them more resistant to molecular adsorption.
Troubleshooting Guides
Issue: High Background Signal in Immunoassays (e.g., ELISA)
Q4: My ELISA is showing a high background signal when using this compound. How can I reduce this?
A4: High background in ELISAs is often due to the peptide non-specifically binding to the microplate wells. Here are several troubleshooting steps:
-
Incorporate a Blocking Agent: The most effective first step is to use a blocking agent to saturate non-specific binding sites on the plate. Commonly used agents include Bovine Serum Albumin (BSA), casein, and non-fat dry milk. Normal serum from the same species as the secondary antibody can also be very effective.
-
Add a Non-ionic Detergent: Including a low concentration (0.02% - 0.05% v/v) of a non-ionic detergent like Tween-20 in your wash and antibody dilution buffers can help disrupt hydrophobic interactions.
-
Optimize Incubation Time and Temperature: Reducing the incubation temperature (e.g., to 4°C) can decrease hydrophobic interactions. You should also determine the optimal incubation time where specific binding reaches a plateau, as longer times may only increase non-specific binding.
-
Increase Wash Steps: Thorough washing is critical to remove non-specifically bound peptide and other reagents. Increasing the number and duration of washes can significantly lower background.
Issue: Poor Peptide Recovery or Inconsistent Results
Q5: I'm experiencing loss of my this compound peptide during sample preparation, leading to poor recovery and reproducibility. What can I do?
A5: Loss of peptide is often due to adsorption to the surfaces of tubes, pipette tips, and plates.
-
Use Low-Binding Consumables: Switch to polypropylene or other polymer-based labware specifically designed for low protein and peptide binding. Materials like poly(methyl methacrylate) (PMMA) can be more effective than standard polypropylene for reducing hydrophobic peptide loss.
-
Optimize Buffer pH and Ionic Strength: The solubility of your peptide is lowest at its isoelectric point (pI). Adjusting the buffer pH to be at least one unit away from the pI will increase its net charge and solubility. Increasing the salt concentration (e.g., 150-200 mM NaCl) can also help by shielding electrostatic interactions.
-
Consider Buffer Additives: Besides detergents like Tween-20, adding a blocking protein like BSA (0.1% to 1%) to your solutions can prevent the peptide from binding to container walls.
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 0.1% - 5% (w/v) | Readily available, cost-effective. | Can have contaminating IgGs that cause cross-reactivity. |
| Casein / Non-fat Dry Milk | 0.2% - 5% (w/v) | Highly effective due to a heterogeneous mix of small proteins. | May contain phosphoproteins that interfere with certain assays. |
| Normal Serum | 1% - 10% (v/v) | Very effective at reducing background from non-specific antibody binding. | Should be from the same species as the labeled secondary antibody. |
| Gelatin (Fish Skin) | 0.1% - 1% (w/v) | Remains liquid at lower temperatures. | Can be less effective than casein or milk. |
| Polyethylene Glycol (PEG) | 1% (w/v) | Coats hydrophobic surfaces effectively. | Primarily used for surface passivation rather than as a buffer additive. |
Table 2: Effect of Buffer Components on Non-Specific Binding
| Buffer Component | Recommended Concentration | Mechanism of Action |
| pH Adjustment | At least 1 unit away from pI | Increases peptide net charge and solubility, reducing hydrophobic interactions. |
| Salt (e.g., NaCl) | 50 mM - 500 mM | Shields electrostatic charges, reducing non-specific charge-based interactions. |
| Non-ionic Detergent (e.g., Tween-20) | 0.01% - 0.1% (v/v) | Disrupts hydrophobic interactions between the peptide and surfaces. |
| Protein Blocker (e.g., BSA) | 0.1% - 1% (w/v) | Competitively binds to non-specific sites on surfaces. |
Mandatory Visualizations
References
Technical Support Center: Enhancing Cell Permeability of Tyr-Ile Dipeptide
Welcome to the technical support center dedicated to addressing the challenges associated with the poor cell permeability of the Tyr-Ile (Tyrosine-Isoleucine) dipeptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does the Tyr-Ile dipeptide exhibit poor cell permeability?
A1: The Tyr-Ile dipeptide, like many small peptides, faces challenges in crossing the cell membrane primarily due to its physicochemical properties. The key contributing factors are:
-
Polarity: The presence of a free N-terminal amine group, a C-terminal carboxylic acid group, and the phenolic hydroxyl group of tyrosine contribute to the molecule's overall polarity. This makes it difficult for the dipeptide to partition into the hydrophobic lipid bilayer of the cell membrane.
-
Hydrogen Bonding: The amide bond and the polar functional groups can form hydrogen bonds with water molecules in the extracellular environment. The energy required to break these bonds and move into the lipid membrane is a significant barrier.
-
Size and Flexibility: While small, the specific conformation and flexibility of the dipeptide in an aqueous solution may not be optimal for passive diffusion across the membrane.
Q2: I'm not observing any cellular uptake of my Tyr-Ile dipeptide in my experiments. What could be the issue?
A2: Lack of detectable uptake is a common issue. Here are some potential causes and troubleshooting steps:
-
Low Passive Permeability: As discussed in Q1, the intrinsic properties of Tyr-Ile may result in very low passive diffusion. Consider enhancing its permeability using the strategies outlined in the "Strategies to Enhance Tyr-Ile Permeability" section below.
-
Assay Sensitivity: Your detection method may not be sensitive enough to measure low levels of uptake.
-
Troubleshooting:
-
Increase the concentration of the Tyr-Ile dipeptide in your experiment, if possible, without causing cytotoxicity.
-
Increase the incubation time to allow for more accumulation within the cells.
-
Switch to a more sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS), for quantification.
-
-
-
Peptide Degradation: The dipeptide may be degrading in the cell culture medium before it has a chance to be taken up.
-
Troubleshooting:
-
Analyze the stability of Tyr-Ile in your specific cell culture medium over the time course of your experiment.
-
Consider using serum-free media or adding protease inhibitors if degradation is significant.
-
-
Q3: I've modified my Tyr-Ile dipeptide to improve permeability, but now it's insoluble. What can I do?
A3: Increasing the lipophilicity of a peptide to enhance permeability can sometimes lead to decreased aqueous solubility.
-
Troubleshooting:
-
Formulation: Try dissolving the modified dipeptide in a small amount of a biocompatible organic solvent like DMSO first, and then diluting it into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough to not affect your cells.
-
Modification Strategy: The chosen modification may be too hydrophobic. Consider a different lipidation strategy with a shorter fatty acid chain or a more water-soluble prodrug moiety.
-
pH Adjustment: The solubility of peptides can be pH-dependent. Experiment with slight adjustments to the pH of your buffer to see if it improves solubility.
-
Q4: My modified Tyr-Ile dipeptide enters the cells, but I don't see the expected biological effect. Why?
A4: This suggests that the dipeptide may be entering the cell but is not reaching its intracellular target in an active form.
-
Endosomal Entrapment: If you are using a delivery method that relies on endocytosis (like some cell-penetrating peptides), the dipeptide may be trapped in endosomes and subsequently degraded in lysosomes.
-
Troubleshooting:
-
Incorporate an endosomal escape moiety into your delivery system.
-
Use a cell-penetrating peptide that is known to facilitate endosomal escape.
-
Perform co-localization studies with endosomal/lysosomal markers to confirm entrapment.
-
-
-
Modification Interference: The chemical modification itself might be sterically hindering the dipeptide from interacting with its target.
-
Troubleshooting:
-
If using a linker to attach a permeability-enhancing group, try varying the linker length or composition.
-
If the modification is a prodrug, confirm that it is being cleaved inside the cell to release the active Tyr-Ile dipeptide.
-
-
Strategies to Enhance Tyr-Ile Permeability
Several strategies can be employed to improve the cellular uptake of the Tyr-Ile dipeptide. The choice of strategy will depend on the specific experimental context and desired outcome.
Chemical Modification Strategies
Attaching a lipid moiety to the dipeptide increases its hydrophobicity, facilitating its partitioning into and diffusion across the cell membrane.
-
Concept: A fatty acid (e.g., palmitic acid, myristic acid) is covalently attached to the N-terminus or a side chain of the dipeptide.
-
Expected Outcome: Increased passive diffusion across the cell membrane.[1][2]
A prodrug is a modified version of the active molecule that is designed to overcome a delivery barrier and is then converted to the active form within the cell.
-
Concept: Masking the polar functional groups of Tyr-Ile with lipophilic, cleavable moieties. For example, the N-terminus can be acylated, or the C-terminus can be esterified. These modifications reduce the polarity and hydrogen bonding potential of the dipeptide.
-
Expected Outcome: Enhanced permeability with the potential for the active dipeptide to be released intracellularly upon cleavage of the promoiety by cellular enzymes.[3]
Replacing the hydrogen atom of the amide bond with a methyl group can improve permeability.
-
Concept: N-methylation reduces the hydrogen bond donating capacity of the peptide backbone and can also induce a more favorable conformation for membrane translocation.[4][5]
-
Expected Outcome: Increased passive permeability.
Carrier-Mediated Delivery
CPPs are short peptides that can traverse the cell membrane and can be used to carry cargo molecules, like the Tyr-Ile dipeptide, into the cell.
-
Concept: The Tyr-Ile dipeptide is covalently conjugated to a CPP. The CPP then facilitates the uptake of the conjugate into the cell, often through endocytosis or direct translocation.
-
Expected Outcome: Significantly enhanced cellular uptake compared to the dipeptide alone.
Quantitative Data Summary
The following table summarizes hypothetical permeability data for Tyr-Ile and its modified versions to illustrate the potential impact of the enhancement strategies. Actual experimental values will vary depending on the specific modification, cell line, and assay conditions.
| Compound | Modification Strategy | Apparent Permeability (Papp) in Caco-2 Assay (x 10⁻⁶ cm/s) | Notes |
| Tyr-Ile | None (Control) | < 0.1 | Expected very low passive permeability. |
| Palmitoyl-Tyr-Ile | Lipidation | 1.0 - 5.0 | Significant increase in permeability due to increased lipophilicity. |
| N-acetyl-Tyr-Ile-ethyl ester | Prodrug (N-acetylation & C-esterification) | 0.5 - 2.0 | Improved permeability by masking polar groups. |
| (N-Me)Tyr-Ile | N-Methylation | 0.2 - 1.0 | Moderate increase in permeability. |
| TAT-conjugated Tyr-Ile | CPP Conjugation | > 10.0 | High uptake, but may involve endocytosis. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive diffusion of a compound across an artificial lipid membrane.
Methodology:
-
Prepare the Donor Plate: Add a solution of the Tyr-Ile dipeptide or its modified version to the wells of a 96-well filter plate (the donor plate).
-
Prepare the Acceptor Plate: Add buffer to the wells of a 96-well acceptor plate.
-
Create the Artificial Membrane: Coat the filter membrane of the donor plate with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane).
-
Assemble the Assay: Place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the buffer in the acceptor wells.
-
Incubate: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Analyze: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS).
-
Calculate Permeability: The effective permeability (Pe) is calculated from the concentrations in the donor and acceptor wells and the incubation time.
Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium, to assess both passive and active transport.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a multi-well plate for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Verify Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare for Transport Study: Wash the cell monolayers with transport buffer.
-
Apical to Basolateral (A→B) Transport: Add the test compound (Tyr-Ile or its derivative) to the apical (upper) chamber.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 2 hours).
-
Sampling: At the end of the incubation, collect samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Transport (Optional): To assess active efflux, perform the experiment in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.
-
Analysis: Quantify the concentration of the compound in the collected samples using LC-MS or another sensitive method.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated based on the rate of appearance of the compound in the receiver chamber.
Visualizations
Caption: Experimental workflow for enhancing and evaluating Tyr-Ile permeability.
Caption: Factors influencing Tyr-Ile permeability and enhancement strategies.
Caption: Cellular uptake pathway of a CPP-conjugated Tyr-Ile dipeptide.
References
Technical Support Center: H-TYR-ILE-OH Storage and Oxidation Prevention
Welcome to the technical support center for H-TYR-ILE-OH (Tyrosyl-Isoleucine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent oxidation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation for this compound during storage is the oxidation of the tyrosine residue.[1] The phenolic side chain of tyrosine is susceptible to oxidation, which can be initiated by factors such as exposure to oxygen, light, and trace metal ions. This can lead to the formation of various oxidation products, including dityrosine, which can alter the peptide's structure, lead to aggregation, and result in a loss of biological activity.[1][2]
Q2: What is the ideal physical state for storing this compound?
A2: this compound should be stored as a lyophilized (freeze-dried) powder.[1] This state minimizes the presence of water, which can accelerate degradation pathways. Storing peptides in solution for extended periods is generally not recommended due to significantly reduced stability.[1]
Q3: What are the optimal temperature and atmospheric conditions for long-term storage?
A3: For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C. The storage container should be tightly sealed, and for maximum protection against oxidation, the headspace of the vial should be flushed with an inert gas, such as argon or nitrogen.
Q4: How does light exposure affect the stability of this compound?
A4: Exposure to light, particularly UV light, can promote the photo-oxidation of the tyrosine residue. Therefore, it is crucial to store the peptide in a light-protected container, such as an amber vial.
Q5: Can the pH of the peptide solution impact tyrosine oxidation if temporary storage in solution is necessary?
A5: Yes, the pH of the solution can significantly impact the rate of tyrosine oxidation. Alkaline conditions (higher pH) can increase the susceptibility of the tyrosine phenol group to oxidation. If temporary storage in solution is unavoidable, using a sterile buffer at a slightly acidic pH (pH 5-6) is recommended.
Q6: Can I do anything to prevent oxidation if I need to store this compound in solution for a short period?
A6: Yes, in addition to using a slightly acidic sterile buffer and storing at -20°C or -80°C, you can consider adding antioxidants or chelating agents to the formulation. However, the choice of such additives needs to be carefully evaluated for compatibility with your specific application, as some antioxidants can paradoxically accelerate metal-catalyzed oxidation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the storage and handling of this compound.
| Issue | Possible Cause | Troubleshooting/Solution Workflow |
| Loss of peptide activity or inconsistent experimental results. | Oxidation of the tyrosine residue leading to altered structure and function. | 1. Verify Storage Conditions: Ensure the peptide is stored as a lyophilized powder at -20°C or -80°C, protected from light and moisture. 2. Use Fresh Peptide Stock: If the current stock has been stored for an extended period or handled improperly, it may be compromised. 3. Analyze for Oxidation: Perform HPLC-MS analysis to check for the presence of oxidized peptide species (e.g., +16 Da mass shift for hydroxylation, or dimers like dityrosine). |
| Difficulty dissolving the peptide after storage. | Formation of insoluble aggregates due to oxidation and cross-linking (e.g., dityrosine formation). | 1. Attempt Solubilization in Different Solvents: Try dissolving a small aliquot in a different solvent system (e.g., containing a small percentage of organic solvent like acetonitrile or DMSO, or a chaotropic agent like guanidine HCl for analytical purposes). 2. Sonication: Gentle sonication may help to break up aggregates and facilitate dissolution. 3. Discard if Insoluble: If solubility issues persist, the peptide is likely significantly degraded and should be discarded to avoid inconsistent results. |
| Appearance of unexpected peaks in HPLC analysis. | Presence of oxidized peptide isomers or other degradation products. | 1. Identify Unexpected Peaks: Use HPLC-MS to determine the molecular weights of the unexpected peaks to confirm if they correspond to oxidized forms of the peptide (e.g., +16 Da for hydroxylation). 2. Optimize Storage and Handling: To minimize further oxidation, review and improve your storage and handling procedures based on the recommendations in the FAQs. 3. Re-purify if Necessary: For critical applications, consider re-purifying the peptide to remove degradation products. |
| Peptide solution appears yellow or brownish. | Formation of chromophoric oxidation products. | This is a visual indicator of significant oxidation. The peptide should be considered degraded and should not be used for quantitative or sensitive experiments. |
Quantitative Data Summary: Expected Stability of Tyrosine-Containing Peptides
Please note that the exact stability of this compound can be sequence-dependent, and the following table provides a general guideline based on typical stability for tyrosine-containing peptides.
| Storage Condition | Physical State | Atmosphere | Light Exposure | Expected Stability |
| -80°C | Lyophilized | Inert Gas (Argon/Nitrogen) | Protected (Amber Vial) | > 1 year |
| -20°C | Lyophilized | Inert Gas (Argon/Nitrogen) | Protected (Amber Vial) | ~ 1 year |
| 4°C | Lyophilized | Air | Protected (Amber Vial) | Weeks to months |
| Room Temperature | Lyophilized | Air | Exposed | Days to weeks |
| -20°C | Solution (pH 5-6) | Air | Protected (Amber Vial) | Up to 1 month |
| 4°C | Solution (pH 5-6) | Air | Protected (Amber Vial) | Days |
Experimental Protocols
1. Protocol for Stability-Indicating RP-HPLC Method to Detect this compound Oxidation
This protocol outlines a general procedure to develop a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating the native this compound from its potential oxidized forms.
-
Objective: To resolve the parent peptide from its degradation products, primarily oxidized species.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes. The exact gradient should be optimized based on the retention time of the parent peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm. The absorbance at 280 nm is characteristic of the tyrosine phenol group and may change upon oxidation.
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in Mobile Phase A.
-
For forced degradation studies, expose the peptide solution to oxidative stress (e.g., 0.03% H₂O₂ at room temperature for 4 hours) to generate oxidized species for method development.
-
-
Analysis:
-
Inject the native and stressed samples.
-
Monitor the appearance of new peaks in the chromatogram of the stressed sample.
-
The peak area of the parent peptide can be used to quantify its degradation over time under different storage conditions.
-
2. Protocol for LC-MS Analysis for Identification of Oxidized this compound
This protocol provides a general workflow for using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of oxidized species.
-
Objective: To identify the molecular weight of potential degradation products to confirm oxidation.
-
Instrumentation: LC-MS system (e.g., coupled to a Q-TOF or Orbitrap mass analyzer).
-
LC Conditions: Use the same or a similar LC method as described in the RP-HPLC protocol, but scaled down for compatibility with the MS inlet (e.g., using a smaller inner diameter column and lower flow rate).
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Perform a full scan (MS1) to identify the molecular ions of the native this compound and potentially oxidized forms. Look for mass shifts of +16 Da (monohydroxylation) or evidence of dimerization (dityrosine).
-
Conduct tandem MS (MS/MS or MS2) on the suspected oxidized peptide ions to fragment them and confirm the site of oxidation. The fragmentation pattern will reveal that the modification is on the tyrosine residue.
-
Visualizations
Caption: Oxidation pathway of the tyrosine residue in this compound.
Caption: Decision workflow for selecting this compound storage conditions.
References
Technical Support Center: Tyr-Ile Peptide Stability
This guide provides researchers, scientists, and drug development professionals with essential information on the enzymatic cleavage of the Tyrosine-Isoleucine (Tyr-Ile) dipeptide motif and strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: Why is my Tyr-Ile containing peptide being degraded?
Your peptide is likely being cleaved by proteases, which are enzymes that break peptide bonds. The Tyr-Ile sequence is a recognition site for several common proteases.
Q2: What specific enzymes cleave the Tyr-Ile peptide bond?
The peptide bond C-terminal to Tyrosine (Tyr) in your Tyr-Ile sequence is a primary target for chymotrypsin and chymotrypsin-like proteases.[1][2][3][4] Chymotrypsin preferentially cleaves peptide bonds where the amino acid contributing the carboxyl group (the P1 position) is a large aromatic residue like Tyrosine, Phenylalanine, or Tryptophan.[1]
Additionally, depending on the location of the Tyr-Ile sequence within your peptide, other proteases could be responsible for degradation:
-
Aminopeptidases: If Tyr-Ile is at the N-terminus of your peptide, aminopeptidases can cleave the N-terminal Tyrosine. These enzymes sequentially remove amino acids from the N-terminus of peptides and have broad substrate specificity.
-
Carboxypeptidases: If Tyr-Ile is at the C-terminus, carboxypeptidases like Carboxypeptidase A (CPA) can cleave the C-terminal Isoleucine. CPA has a preference for large hydrophobic C-terminal amino acids.
Q3: What are the primary strategies to prevent enzymatic cleavage of my Tyr-Ile peptide?
There are three main strategies to enhance the stability of your peptide:
-
Terminal Modifications: Capping the N-terminus (e.g., with an acetyl group) or the C-terminus (e.g., with an amide group) can block the action of exopeptidases (aminopeptidases and carboxypeptidases).
-
Backbone Modifications: Altering the peptide bond itself can prevent recognition by endopeptidases like chymotrypsin.
-
Amino Acid Substitution: Replacing either the Tyrosine or Isoleucine with a non-natural amino acid can disrupt the protease recognition site.
Q4: How can I determine which protease is cleaving my peptide?
To identify the responsible protease, you can perform a degradation assay and analyze the resulting fragments using mass spectrometry. The identity of the fragments will reveal the cleavage site. You can then use specific protease inhibitors to confirm the identity of the enzyme class.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid degradation of my peptide in cell culture media or serum. | The media/serum contains a high concentration of various proteases (e.g., chymotrypsin, aminopeptidases, carboxypeptidases). | 1. N-terminal Acetylation: Add an acetyl group to the N-terminus to block aminopeptidases. 2. C-terminal Amidation: Add an amide group to the C-terminus to block carboxypeptidases and neutralize the negative charge. 3. Use a Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to your media, although this may affect cellular processes. |
| My peptide is cleaved internally at the Tyr-Ile bond, even with terminal modifications. | Cleavage is likely mediated by an endopeptidase, such as chymotrypsin, which cleaves within the peptide chain. | 1. Introduce a Non-cleavable Peptide Bond Mimic: Replace the Tyr-Ile peptide bond with a non-hydrolyzable isostere, such as a chloroalkene dipeptide isostere (CADI). 2. Amino Acid Substitution: Replace Tyrosine with a non-natural amino acid that is not recognized by chymotrypsin. 3. Backbone N-methylation: Methylate the nitrogen of the Isoleucine residue to create steric hindrance that prevents protease binding. |
| My modified peptide shows reduced biological activity. | The modification may have altered the peptide's conformation, affecting its binding to its target receptor. | 1. Test different modifications: Systematically evaluate different N- or C-terminal caps, or different backbone modifications to find one that preserves activity. 2. Cyclization: Cyclizing the peptide can increase stability by creating a more rigid structure that is less susceptible to proteolysis, and may also enhance biological activity. |
Quantitative Data Summary
The following tables provide a summary of the relative cleavage preferences of relevant proteases and the impact of modifications on peptide stability.
Table 1: Relative Cleavage Preference of Chymotrypsin for P1 Amino Acids
| P1 Amino Acid | Relative Cleavage Rate |
|---|---|
| Tryptophan (Trp) | +++++ |
| Tyrosine (Tyr) | +++++ |
| Phenylalanine (Phe) | +++++ |
| Leucine (Leu) | +++ |
| Methionine (Met) | ++ |
Data is a qualitative summary based on established chymotrypsin specificity.
Table 2: Effect of Modifications on Peptide Half-Life
| Peptide | Modification | Fold Increase in Half-Life (Approx.) |
|---|---|---|
| GLP-1 | N-terminal Acetylation | ~20-fold |
| GIP | N-terminal Acetylation | >288-fold |
| Various Peptides | C-terminal Amidation | Variable, generally enhances stability |
Data is compiled from studies on various peptides and illustrates the general efficacy of these modifications.
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay using HPLC
Objective: To determine the rate of peptide degradation in a biological matrix (e.g., serum, plasma, cell culture media).
Materials:
-
Lyophilized peptide (modified and unmodified)
-
Biological matrix (e.g., human serum, rat plasma)
-
Quenching solution (e.g., 10% Trichloroacetic acid - TCA)
-
HPLC system with a C18 column
-
Mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)
Procedure:
-
Prepare a stock solution of your peptide in an appropriate solvent (e.g., water or DMSO).
-
Pre-warm the biological matrix to 37°C.
-
Initiate the reaction by adding the peptide stock solution to the biological matrix to a final concentration of 100 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to an equal volume of ice-cold 10% TCA.
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC.
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining peptide against time and calculate the half-life (t½).
Protocol 2: Synthesis of N-terminally Acetylated Peptides
Objective: To synthesize a peptide with an N-terminal acetyl group using solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminally amidated peptides) or Wang resin (for C-terminal free acid)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Acetic anhydride
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Anhydrous ether
Procedure:
-
Perform standard Fmoc-SPPS to assemble the desired peptide sequence on the resin.
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin thoroughly with DMF.
-
For the acetylation step, treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 1 hour at room temperature.
-
Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold anhydrous ether, centrifuge, and wash the pellet with ether.
-
Lyophilize the crude peptide and purify by preparative HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizations
Caption: Enzymatic cleavage of a peptide at the Tyr-Ile bond by chymotrypsin.
References
- 1. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 2. Plasmin and chymotrypsin have distinct preferences for channel activating cleavage sites in the γ subunit of the human epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Peptidases Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Refining HPLC Separation of H-Tyr-Ile-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of the dipeptide H-Tyr-Ile-OH from its synthesis byproducts.
Frequently Asked Questions (FAQs)
Q1: What makes the HPLC separation of this compound from its byproducts challenging?
The primary challenge lies in the similar physicochemical properties between the target dipeptide and potential impurities. Byproducts such as diastereomers (e.g., H-D-Tyr-L-Ile-OH) or other structurally related peptides often have nearly identical hydrophobicity and polarity, leading to co-elution or poor resolution under standard chromatographic conditions.[1][2]
Q2: What are the most common byproducts to expect during the synthesis of this compound?
During solid-phase peptide synthesis (SPPS), several byproducts can form. For this compound, the most likely impurities include:
-
Racemized Diastereomers: Formation of H-D-Tyr-L-Ile-OH or H-L-Tyr-D-Ile-OH can occur during the amino acid activation and coupling steps.[3]
-
Unreacted Amino Acids: Residual H-Tyr-OH and H-Ile-OH may be present in the crude product.
-
O-acylation of Tyrosine: The phenolic hydroxyl group of tyrosine is nucleophilic and can react with activated amino acids if not properly protected, leading to difficult-to-remove impurities.[3]
-
Deletion or Truncated Sequences: Although less common in dipeptide synthesis, these can occur.[4]
-
Byproducts from Protecting Group Cleavage: Residual scavengers and cleaved protecting groups from the final synthesis step can also be present.
Q3: What is a good starting point for developing an HPLC method for this compound separation?
A reversed-phase HPLC (RP-HPLC) method is the standard for peptide purification. A robust starting point involves using a C18 column with a gradient elution. The mobile phase typically consists of water and acetonitrile (ACN), with an acidic modifier to improve peak shape and resolution.
| Parameter | Recommended Starting Condition |
| Stationary Phase | C18 silica, 3-5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 5% to 65% B over 30 minutes |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID analytical column |
| Column Temperature | 30°C |
| Detection | UV at 210-220 nm (peptide bond) & 280 nm (tyrosine) |
Q4: Which detection methods are most suitable for identifying this compound and its impurities?
A combination of UV-Vis spectroscopy and Mass Spectrometry (MS) is highly effective.
-
UV Detection: Monitoring at 210-220 nm allows for the detection of the peptide backbone, which is useful for quantification. Additionally, monitoring at ~280 nm is specific to the tyrosine residue's phenol chromophore.
-
Mass Spectrometry (LC-MS): This is the most powerful tool for identifying impurities. MS provides the molecular weights of the components in each chromatographic peak, allowing for the definitive identification of diastereomers (which have the same mass as the target peptide) and other byproducts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound.
Problem 1: Poor Resolution or Co-elution of Peaks
-
Symptom: The peak for this compound overlaps significantly with an impurity peak, making accurate quantification and purification difficult.
-
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Gradient is too steep | Flatten the gradient around the elution time of the target peaks. A shallower gradient (e.g., reducing the rate of change from 2%/min to 0.5%/min) increases the interaction time with the stationary phase and improves separation. |
| Suboptimal Mobile Phase | Change the organic modifier. Switching from acetonitrile to methanol can alter the separation selectivity due to different interactions with the peptide and stationary phase. |
| Incorrect pH/Ion-Pairing | Modify the mobile phase pH. While 0.1% TFA (pH ~2) is standard, switching to 0.1% formic acid (pH ~2.7) can change the ionization state of the peptide's terminal groups and affect retention and selectivity. |
| Insufficient Stationary Phase Selectivity | Try a different column. If a C18 column fails to provide resolution, a C8 or Phenyl-based column may offer a different selectivity profile that can separate the closely eluting compounds. |
| Suboptimal Temperature | Optimize the column temperature. Test the separation at different temperatures (e.g., 25°C, 40°C, 50°C). Temperature can influence selectivity and sometimes significantly improve the resolution between two compounds. |
Problem 2: Peak Tailing
-
Symptom: The this compound peak is asymmetrical with a pronounced "tail," which can interfere with the integration of adjacent peaks.
-
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Ensure the mobile phase contains an acidic modifier like 0.1% TFA or formic acid. These acids protonate residual silanol groups on the silica-based stationary phase, minimizing undesirable ionic interactions with the peptide. |
| Column Overload | Reduce the amount of sample injected. Dilute the sample or decrease the injection volume to ensure the mass of the peptide does not exceed the column's capacity. |
| Deteriorated Column | Use a modern, high-quality, end-capped column. If the column is old, it may be degraded. Replace it with a new column that has minimal exposed silanol groups. |
Problem 3: Broad Peaks
-
Symptom: Peaks are wide, resulting in poor resolution and reduced sensitivity.
-
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Extra-Column Volume | Minimize the length and internal diameter of the tubing connecting the injector, column, and detector to reduce peak broadening. |
| Column Contamination or Void | If the column is contaminated, flush it with a strong solvent. If a void has formed at the column inlet due to high pressure or age, reverse-flushing (disconnected from the detector) may provide a temporary fix, but column replacement is the permanent solution. |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Flush with at least 10-15 column volumes of the starting mobile phase. |
Visualizations
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting poor HPLC separation.
Caption: A logical workflow for optimizing HPLC separation of this compound.
Principle of Reversed-Phase HPLC for Peptides
This diagram illustrates how peptides are separated based on hydrophobicity in RP-HPLC.
Caption: Separation of peptides by hydrophobicity in reversed-phase HPLC.
Experimental Protocols
Protocol 1: Analytical Method Development
This protocol outlines a systematic approach to developing a robust analytical method for assessing the purity of crude this compound.
-
Column and System Preparation:
-
Install a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Prepare Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Prepare Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly.
-
Purge the HPLC system and equilibrate the column with 95% A / 5% B for at least 15 minutes or until a stable baseline is achieved.
-
-
Initial Scouting Gradient:
-
Prepare a ~1 mg/mL solution of crude this compound in Mobile Phase A.
-
Inject 10 µL of the sample.
-
Run a fast "scouting" gradient from 5% to 95% B over 15 minutes to determine the approximate elution percentage of the main peak and impurities.
-
-
Gradient Optimization:
-
Based on the scouting run, design an optimized gradient. For example, if the target peptide elutes at 40% B, a suitable gradient would be:
-
0-5 min: 5% B (isocratic)
-
5-35 min: 5% to 55% B (shallow gradient of 1.67%/min)
-
35-40 min: 55% to 95% B (column wash)
-
40-45 min: 95% B (hold)
-
45-50 min: 95% to 5% B (return to initial)
-
50-60 min: 5% B (re-equilibration)
-
-
If resolution is insufficient, flatten the gradient further around the elution time of the target and key impurity.
-
-
Peak Identification:
-
Collect fractions corresponding to the main peaks.
-
Analyze the fractions by LC-MS to confirm the molecular weight of this compound and identify impurities.
-
References
Validation & Comparative
A Comparative Guide to the Validation of a Novel H-TYR-ILE-OH Bioassay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison for validating a new, cell-based bioassay for the dipeptide H-TYR-ILE-OH (Tyrosyl-Isoleucine). The proposed bioassay is designed to measure the functional activity of the peptide, a critical aspect in early-stage drug discovery and development. Its performance is compared against the current gold-standard analytical method, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), which quantifies the peptide's concentration. This document outlines the methodologies, presents comparative data, and visualizes the underlying signaling pathway and experimental workflow to aid researchers in selecting the appropriate assay for their needs.
Data Presentation: A Comparative Analysis
The selection of an assay depends on the specific research question. A functional bioassay provides insights into the biological effects of a compound, while analytical methods offer precise quantification. The following table summarizes the key performance characteristics of the proposed this compound bioassay and the established HPLC-MS/MS method.
| Feature | New this compound Bioassay (Cell-Based) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Assay Principle | Measures the ability of this compound to protect cells from oxidative stress-induced cell death. | Separates the peptide from a complex mixture and quantifies it based on its mass-to-charge ratio. |
| Information Obtained | Biological activity (EC₅₀), cytoprotective potential, mechanism of action insights. | Precise concentration (ng/mL to µg/mL), purity, and stability. |
| Sensitivity | High (pM to nM range), dependent on cell type and endpoint. | Very High (pg to ng/mL range), dependent on instrument and matrix. |
| Specificity | High for biological effect, but may be influenced by compounds with similar activity. | Extremely high for molecular identity, differentiates from structurally similar compounds. |
| Throughput | Moderate to High (96- or 384-well plate format). | Low to Moderate, dependent on sample preparation and run time. |
| Cost per Sample | Low to Moderate. | High, due to instrument cost and maintenance. |
| Primary Application | Efficacy screening, mechanism of action studies, lead optimization. | Pharmacokinetics, quality control, metabolite identification, formulation analysis. |
Hypothesized Signaling Pathway for this compound
Many bioactive peptides, particularly those containing tyrosine, exert their effects by interacting with cell surface receptors, such as Receptor Tyrosine Kinases (RTKs). The binding of this compound could initiate a signaling cascade, promoting cell survival and proliferation. The diagram below illustrates a potential mechanism where the dipeptide activates the PI3K/Akt pathway, a central regulator of cell survival.
Caption: Hypothesized RTK signaling pathway activated by this compound.
Experimental Workflow Visualization
The following diagram details the workflow for the proposed cell-based cytoprotection bioassay, from initial cell preparation to final data analysis. This high-throughput compatible process is designed for screening and validation purposes.
Caption: Experimental workflow for the cell-based cytoprotection bioassay.
Experimental Protocols
Protocol 1: Cell-Based Cytoprotection Bioassay for this compound
Objective: To determine the concentration-dependent protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cell death.
Materials:
-
Human Dermal Fibroblasts (HDFs) or other relevant cell line.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
This compound peptide stock solution (10 mM in sterile water).
-
Hydrogen Peroxide (H₂O₂) solution (30%).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Sterile 96-well cell culture plates.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Trypsinize and count HDFs. Seed 1 x 10⁴ cells per well in a 96-well plate with 100 µL of DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Peptide Treatment: Prepare serial dilutions of this compound in serum-free DMEM (e.g., from 1 µM to 1 pM). Remove the old media from the cells and add 100 µL of the peptide dilutions to the respective wells. Include a "vehicle control" (serum-free DMEM only) and a "stress control" (serum-free DMEM only).
-
Pre-incubation: Incubate the plate for 2 hours at 37°C.
-
Oxidative Stress Induction: Prepare a working solution of H₂O₂ in serum-free DMEM to a final concentration that induces ~50% cell death (e.g., 200 µM, to be optimized). Add 10 µL of this H₂O₂ solution to all wells except the "vehicle control" wells. Add 10 µL of serum-free DMEM to the "vehicle control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Assessment: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability) and the stress control (0-50% viability).
-
Plot the % viability against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to determine the EC₅₀ value, which is the concentration of the peptide that provides 50% of its maximal protective effect.
Protocol 2: Quantification of this compound using HPLC-MS/MS
Objective: To accurately quantify the concentration of this compound in a solution (e.g., plasma, cell culture media).
Materials:
-
HPLC system coupled to a triple quadrupole mass spectrometer.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
This compound analytical standard.
-
Internal Standard (IS), e.g., a stable isotope-labeled version of the peptide.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample preparation reagents (e.g., protein precipitation solvent like acetonitrile with 1% formic acid).
Procedure:
-
Sample Preparation: To 50 µL of the sample, add 150 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an HPLC vial.
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound analytical standard into the same matrix as the samples (e.g., blank plasma). Process these standards in the same way as the samples.
-
HPLC Conditions:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
-
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion).
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.
-
-
Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
Data Analysis:
-
Integrate the peak areas for the this compound and the Internal Standard MRM transitions.
-
Calculate the Peak Area Ratio (Analyte/IS).
-
Plot the Peak Area Ratio against the known concentrations of the calibration standards and perform a linear regression to generate a calibration curve.
-
Use the regression equation to calculate the concentration of this compound in the unknown samples.
A Comparative Analysis of the Biological Activity of Tyr-Ile and its Potent Analog, Dihexa
In the landscape of bioactive peptides, the dipeptide Tyrosyl-Isoleucine (Tyr-Ile) and its analogs present a compelling area of research for drug development, particularly in the realm of neuroscience. While the standalone biological activity of the simple Tyr-Ile dipeptide is not extensively documented in publicly available research, its incorporation into a modified oligopeptide structure has yielded a compound with remarkable potency: Dihexa. This guide provides a comparative overview of the known biological activities of the parent dipeptide motif and its significantly more potent analog, Dihexa, with contextual data from other Tyr-containing dipeptides.
Overview of Tyr-Ile and its Analog, Dihexa
The Tyr-Ile dipeptide consists of a tyrosine residue linked to an isoleucine residue. Its inherent biological activity appears to be limited. In contrast, Dihexa, also known as N-hexanoic-Tyr-Ile-(6) aminohexanoic amide, is a synthetic oligopeptide derivative of angiotensin IV.[1] This analog was specifically designed to have a high affinity for the hepatocyte growth factor (HGF) receptor, c-Met, and to potentiate its activity.[1] This interaction is central to its potent neurotrophic and cognitive-enhancing effects observed in preclinical studies.[1]
Comparative Biological Activity
The primary distinguishing feature between the parent Tyr-Ile motif and Dihexa is the latter's engineered ability to modulate the HGF/c-Met signaling pathway. Dihexa has been shown to be seven orders of magnitude more potent than brain-derived neurotrophic factor (BDNF) in neurotrophic assays, a testament to its powerful biological activity.[1]
While direct comparative quantitative data for Tyr-Ile is scarce, the following table summarizes the known biological activities of Dihexa and provides context by including data from other biologically active Tyr-containing dipeptides.
| Dipeptide/Analog | Target Receptor/Enzyme | Biological Activity | Quantitative Data |
| Dihexa (N-hexanoic-Tyr-Ile -(6) aminohexanoic amide) | c-Met (HGF Receptor) | Potentiates HGF activity, neurotrophic, cognitive enhancement | 7 orders of magnitude more potent than BDNF in neurotrophic assays[1] |
| Tyr-Asp | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPC) | Inhibition of GAPC, redirection to Pentose Phosphate Pathway, enhanced tolerance to oxidative stress | Specific IC50/Ki values are not readily available in the provided context, but it is a known specific inhibitor. |
| Tyr-Pro | Adiponectin Receptor 1 (AdipoR1), potential interaction with opioid receptors | Agonist for AdipoR1, activation of AMPK, potential cognitive effects | Direct binding affinity data is not extensively documented in the provided context. |
| Trp-Tyr | Enteroendocrine cells | Potent stimulator of glucagon-like peptide-1 (GLP-1) secretion | Among the most potent dipeptides in a comprehensive screen for GLP-1 release. |
| Ac-Arg-Tyr-Tyr-Arg-Ile-Arg-NH2 | Opioid receptor-like 1 (ORL1) | High-affinity antagonist | pA2 value of 7.77 in mouse vas deferens assay |
Signaling Pathway of Dihexa
Dihexa exerts its biological effects by binding to the c-Met receptor and potentiating the activity of its endogenous ligand, HGF. This initiates a downstream signaling cascade that promotes cell growth, migration, and survival, which in the central nervous system translates to enhanced neuronal function and repair. The diagram below illustrates the simplified signaling pathway activated by Dihexa.
Experimental Protocols
The biological activity of Dihexa and related compounds is typically assessed using a combination of in vitro and in vivo assays.
In Vitro c-Met Receptor Binding Assay
This assay is designed to determine the binding affinity of a compound to the c-Met receptor.
-
Cell Culture: A human cell line overexpressing the c-Met receptor (e.g., A549 lung carcinoma cells) is cultured under standard conditions.
-
Membrane Preparation: Cell membranes are harvested and homogenized to create a membrane fraction rich in c-Met receptors.
-
Binding Reaction: A radiolabeled ligand for c-Met (e.g., [125I]-HGF) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (e.g., Dihexa).
-
Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be used to determine the binding affinity (Ki).
In Vitro Neurite Outgrowth Assay
This assay assesses the neurotrophic potential of a compound by measuring its ability to promote the growth of neurites from cultured neurons.
-
Cell Culture: Primary neurons (e.g., rat cortical neurons) or a neuronal cell line (e.g., PC12 cells) are cultured in a suitable medium.
-
Compound Treatment: The cultured neurons are treated with varying concentrations of the test compound (e.g., Dihexa) or a positive control (e.g., BDNF).
-
Incubation: The cells are incubated for a period sufficient to allow for neurite extension (e.g., 24-72 hours).
-
Fixation and Staining: The cells are fixed and stained with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize the neurons and their processes.
-
Imaging and Analysis: The cells are imaged using a microscope, and the length and number of neurites per neuron are quantified using image analysis software.
In Vivo Cognitive Function Assessment (e.g., Morris Water Maze)
This is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool is filled with opaque water and contains a hidden escape platform.
-
Acclimation and Training: Animals are placed in the pool and trained over several days to find the hidden platform using spatial cues in the room.
-
Compound Administration: The test compound (e.g., Dihexa) or a vehicle control is administered to the animals daily.
-
Probe Trial: After the training period, the platform is removed, and the animal is allowed to swim freely for a set time (e.g., 60 seconds).
-
Data Collection and Analysis: The time spent in the target quadrant where the platform was previously located is recorded. A significant increase in time spent in the target quadrant for the compound-treated group compared to the control group indicates improved spatial memory.
Conclusion
While the simple dipeptide Tyr-Ile does not have a well-documented profile of potent biological activity, its chemical structure serves as a foundational element for the highly active analog, Dihexa. The strategic modification of the Tyr-Ile core in Dihexa has endowed it with the ability to potently modulate the HGF/c-Met signaling pathway, leading to significant neurotrophic and cognitive-enhancing effects. This comparison highlights the power of rational drug design in transforming a simple dipeptide motif into a promising therapeutic candidate. Further research into other modifications of the Tyr-Ile structure could yield additional novel compounds with tailored biological activities.
References
A Comparative Guide to H-TYR-ILE-OH and Other Tyrosine-Containing Dipeptides for Researchers, Scientists, and Drug Development Professionals
An Objective Analysis of Bioactivity and Performance Metrics
In the landscape of peptide-based drug discovery and development, tyrosine-containing dipeptides represent a class of molecules with significant therapeutic potential. Their diverse biological activities, ranging from antioxidant to angiotensin-converting enzyme (ACE) inhibition, make them attractive candidates for further investigation. This guide provides a comparative analysis of H-TYR-ILE-OH against other notable tyrosine-containing dipeptides, focusing on their performance in key experimental assays. While direct comparative data for this compound is limited in the current literature, this document compiles available quantitative data from various sources to offer a valuable reference for researchers.
Quantitative Comparison of Bioactivity
The efficacy of bioactive peptides is often quantified by their performance in standardized assays. The following tables summarize the available data on the antioxidant and ACE inhibitory activities of various tyrosine-containing dipeptides.
Antioxidant Activity
The antioxidant capacity of peptides is a critical parameter, often evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates greater antioxidant potency.
| Dipeptide | Sequence | Antioxidant Activity (TEAC, µmol TE/µmol)[1] | Antioxidant Activity (DPPH IC50, µM) | Antioxidant Activity (ABTS IC50, µM) |
| This compound | YI | Data not available | Data not available | Data not available |
| Tyr-Ala | YA | 4.85 ± 0.08 | Data not available | Data not available |
| Tyr-Gly | YG | 4.75 ± 0.12 | Data not available | Data not available |
| Tyr-Leu | YL | 4.90 ± 0.09 | Data not available | Data not available |
| Tyr-Val | YV | 4.88 ± 0.11 | Data not available | Data not available |
| Trp-Tyr | WY | 5.17 (additive) | Data not available | Data not available |
| Tyr-Tyr | YY | 5.62 (infra-additive) | Data not available | Data not available |
| Tyr-Trp | YW | 6.04 (infra-additive) | Data not available | Data not available |
Note: The TEAC values suggest that dipeptides with N-terminal tyrosine generally exhibit high antioxidant capacity. The antioxidant activity of peptides containing tyrosine is often attributed to the hydrogen-donating ability of the phenolic hydroxyl group of the tyrosine residue. The position of this residue within the peptide sequence can significantly influence its chemical environment and, consequently, its reactivity with free radicals.
Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
ACE inhibitory peptides are of significant interest for their potential antihypertensive effects. The IC50 value represents the concentration of the peptide required to inhibit 50% of ACE activity.
| Dipeptide | Sequence | ACE Inhibitory Activity (IC50) | Reference |
| This compound | YI | Data not available | |
| Ile-Tyr | IY | > Losartan IC50 (17.13-146 µM) | [2] |
| Val-Tyr | VY | < Losartan IC50 (17.13-146 µM) | [2] |
| Tyr-Tyr | YY | 0.028 mg/mL | [3] |
| Ala-Tyr | AY | Data not available | |
| Leu-Tyr | LY | Data not available |
Note: The data on ACE inhibition by Tyr-containing dipeptides is varied and depends on the specific amino acid sequence and the experimental conditions. Some studies indicate that the C-terminal amino acid plays a crucial role in the ACE inhibitory activity of dipeptides.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are essential.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.
-
Prepare different concentrations of the test dipeptide and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
In a 96-well plate, add a specific volume of the dipeptide solution or standard to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the dipeptide.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
Principle: The pre-formed ABTS radical cation is reduced by an antioxidant, leading to a decrease in absorbance at 734 nm.
Protocol:
-
Prepare the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical cation solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare different concentrations of the test dipeptide and a standard antioxidant (e.g., Trolox).
-
In a 96-well plate, add a specific volume of the dipeptide solution or standard to the wells.
-
Add the diluted ABTS radical cation solution to each well and mix.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition of the ABTS radical cation.
-
The antioxidant activity is often expressed as TEAC, which is determined from the standard curve of Trolox.
In Vitro ACE Inhibitory Assay
This assay determines the ability of a peptide to inhibit the activity of the angiotensin-converting enzyme.
Principle: ACE catalyzes the hydrolysis of a substrate (e.g., hippuryl-L-histidyl-L-leucine, HHL) to produce hippuric acid. The amount of hippuric acid produced is measured, and the inhibition of this reaction by the test peptide is quantified.
Protocol:
-
Prepare a solution of ACE and the substrate HHL in a suitable buffer (e.g., borate buffer with NaCl).
-
Prepare different concentrations of the test dipeptide and a known ACE inhibitor (e.g., captopril) as a positive control.
-
Pre-incubate the ACE solution with the dipeptide or inhibitor for a specific time.
-
Initiate the reaction by adding the HHL substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding an acid (e.g., HCl).
-
Extract the hippuric acid produced with a solvent (e.g., ethyl acetate).
-
Evaporate the solvent and redissolve the hippuric acid in a suitable solution.
-
Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm) using a spectrophotometer or HPLC.
-
Calculate the percentage of ACE inhibition for each concentration of the dipeptide.
-
The IC50 value is determined from the dose-response curve.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a peptide in the presence of plasma enzymes.
Principle: The peptide is incubated with plasma, and the amount of intact peptide remaining at different time points is quantified, typically by HPLC-MS/MS.
Protocol:
-
Prepare a stock solution of the test dipeptide.
-
Incubate the dipeptide at a specific concentration (e.g., 1-10 µM) with fresh plasma (e.g., human, rat, or mouse) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.
-
Stop the enzymatic reaction by adding a precipitation agent (e.g., ice-cold acetonitrile or trichloroacetic acid).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing the remaining intact peptide and any metabolites by a validated analytical method, such as LC-MS/MS.
-
Plot the percentage of the intact peptide remaining over time.
-
The half-life (t1/2) of the peptide in plasma is calculated from the degradation curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.
Caption: ACE Inhibition Signaling Pathway.
Caption: Experimental Workflow for Dipeptide Comparison.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and other tyrosine-containing dipeptides based on currently available scientific literature. The presented data highlights the significant bioactivities of this class of molecules, particularly their antioxidant and ACE inhibitory properties. However, a notable gap exists in the literature regarding direct, head-to-head comparative studies involving this compound.
For a more comprehensive understanding of the structure-activity relationships and to definitively position this compound within this class of dipeptides, further research is warranted. Future studies should focus on:
-
Direct Comparative Assays: Conducting side-by-side experiments to evaluate the antioxidant, ACE inhibitory, and other relevant bioactivities of this compound against a panel of other Tyr-containing dipeptides under identical conditions.
-
Plasma Stability: Determining the in vitro plasma stability and identifying the degradation products of this compound to predict its in vivo pharmacokinetic profile.
-
Receptor Binding Studies: Investigating the binding affinity of this compound to specific cellular receptors to elucidate its mechanism of action at the molecular level.
By addressing these research gaps, the scientific community can gain a clearer picture of the therapeutic potential of this compound and accelerate its potential translation from the laboratory to clinical applications.
References
- 1. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Quantification of H-TYR-ILE-OH
The accurate quantification of the dipeptide H-TYR-ILE-OH (Tyrosine-Isoleucine) is critical for researchers and scientists in various fields, including drug development and proteomics. This guide provides a comparative overview of the primary analytical methods employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method depends on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix complexity.
Quantitative Performance of Analytical Methods
The following table summarizes the performance characteristics of HPLC-UV, LC-MS, and LC-MS/MS for the quantification of peptides and amino acids. While direct comparative data for this compound is limited, the presented data for structurally similar analytes provides a strong basis for method selection.
| Parameter | HPLC-UV | LC-MS/MS | Amino Acid Analysis (after hydrolysis) |
| Analyte | Tyrosine, Phenylalanine, etc.[1] | 3-Nitrotyrosine[2] | Peptides (quantified as amino acids)[3][4] |
| Linearity Range | 50–250 μg/mL (Tyrosine) | Calibration curve obtained in the order of μg L-1 | Not explicitly stated, but method validated for accuracy and precision |
| Accuracy (% Recovery) | 97.91–101.11 | 101.7% (for L-dopa, a related compound) | Not explicitly stated, but method is used for absolute quantification |
| Precision (%RSD) | 0.28–1.92 | Within 10% (inter- and intra-day) | Acceptance %CV threshold value was set at 15% |
| Limit of Detection (LOD) | Not explicitly stated | In the order of μg L-1 | Down to femtomolar levels for some amino acids |
| Limit of Quantification (LOQ) | Not explicitly stated | In the order of μg L-1 | 0.125 micromol/L (for L-dopa) |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
This method is a robust and widely available technique for the quantification of peptides containing chromophores, such as the tyrosine residue in this compound.
Sample Preparation:
-
Deproteinization: For biological samples, precipitate proteins by adding methanol (3:1 v/v), incubating at -20°C for 20 minutes, followed by centrifugation at 14,000 x g for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 μm filter to remove particulates.
-
Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., phosphate buffer, pH 7.4). Create a series of calibration standards by diluting the stock solution.
Chromatographic Conditions (General Example):
-
Column: C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 μm)
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 μL
-
Detection: UV detector set at a wavelength appropriate for tyrosine (e.g., 220 nm or 276 nm).
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
LC-MS and LC-MS/MS offer higher sensitivity and selectivity compared to HPLC-UV, making them suitable for complex matrices and low-concentration samples.
Sample Preparation: Sample preparation is similar to that for HPLC-UV. For very complex samples or low concentrations, a solid-phase extraction (SPE) step may be necessary for sample cleanup and concentration.
LC-MS/MS Conditions (General Example):
-
Chromatography: Utilize a C18 or HILIC column with a gradient elution of acetonitrile and water containing 0.1% formic acid.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Mass Spectrometry:
-
MS Scan: Perform a full scan to determine the precursor ion (m/z) of this compound.
-
MS/MS (MRM): For Multiple Reaction Monitoring (MRM), select the precursor ion and one or more product ions for specific and sensitive quantification.
-
-
Quantification: Use an isotopically labeled internal standard for the most accurate quantification. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
Amino Acid Analysis (AAA) after Acid Hydrolysis
This method provides absolute quantification of the peptide by measuring its constituent amino acids.
Protocol:
-
Acid Hydrolysis: Hydrolyze the peptide sample with 6 M HCl at an elevated temperature (e.g., 110°C) for 24 hours to break it down into its constituent amino acids (tyrosine and isoleucine).
-
Derivatization (Optional): Amino acids can be analyzed directly or after derivatization to improve chromatographic separation and detection sensitivity. A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).
-
Analysis: Analyze the resulting amino acids using HPLC-UV or LC-MS/MS.
-
Quantification: Quantify the amounts of tyrosine and isoleucine. The initial amount of this compound is calculated based on the molar amounts of the recovered amino acids.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental process and selecting the appropriate method, the following diagrams are provided.
Caption: General workflow for this compound quantification by LC-MS/MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Dipeptide Specificity: The Case of Tyr-Ile and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of dipeptides is a burgeoning field of research, offering promise for targeted interventions in a variety of signaling pathways. However, ensuring the specificity of these small molecules and understanding their potential off-target effects is paramount to their successful development as safe and effective therapeutics. This guide provides a comparative analysis of the Tyr-Ile (Tyrosine-Isoleucine) dipeptide, juxtaposed with other bioactive dipeptides, and outlines the experimental methodologies required for a thorough assessment of their specificity and off-target profiles.
Due to the limited publicly available data on the specific biological activity of the Tyr-Ile dipeptide, this guide will focus on presenting a framework for its evaluation by comparing it with the known activities of similar dipeptides, such as Tyr-Leu and Val-Tyr.
Comparative Analysis of Bioactive Dipeptides
While specific quantitative data for Tyr-Ile remains elusive in the current body of scientific literature, the following tables summarize the known biological activities and associated data for comparator dipeptides. This information provides a benchmark for the anticipated performance and potential therapeutic areas of Tyr-Ile.
Table 1: Comparison of Biological Activities of Selected Dipeptides
| Dipeptide | Reported Biological Activity | Therapeutic Area | Reference |
| Tyr-Ile | Antioxidant potential suggested by the presence of Tyrosine.[1][2] | Putative: Antioxidant, various | [1][2] |
| Tyr-Leu | Antidepressant-like activity.[3] Anxiolytic-like activity. | Neuroscience | |
| Val-Tyr | Antihypertensive activity. | Cardiovascular | |
| Tyr-Pro | Memory improvement, neuroprotection. | Neuroscience |
Table 2: Quantitative Data for Comparator Dipeptides
| Dipeptide | Assay | Metric | Value | Target/System | Reference |
| Tyr-Leu | Forced Swim Test (Mouse) | Immobility Time | Significant Decrease | CNS | |
| Val-Tyr | Human Plasma | Absorption (12mg oral dose) | >10-fold increase at 2h | Bioavailability | |
| Tyr-Pro | Not specified | Not specified | Not specified | Not specified | |
| Tyr-Ala-Glu-Glu-Arg-Tyr-Pro-Ile-Leu | ACE Inhibition | IC50 | 4.7 µM | Angiotensin-Converting Enzyme | Not in search results |
Experimental Protocols for Specificity and Off-Target Assessment
To rigorously evaluate the specificity and potential off-target effects of the Tyr-Ile dipeptide, a multi-pronged experimental approach is necessary. The following are detailed methodologies for key experiments.
Target Identification and Binding Affinity Measurement
Objective: To identify the primary protein target(s) of Tyr-Ile and quantify the binding affinity.
Method: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Ligand Immobilization: Synthesize a Tyr-Ile analogue with a linker for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue.
-
Affinity Chromatography: Incubate the cell lysate with the Tyr-Ile-immobilized beads. Wash extensively to remove non-specific binders.
-
Elution: Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Binding Affinity Determination (Surface Plasmon Resonance - SPR):
-
Immobilize the identified target protein on an SPR sensor chip.
-
Flow solutions of Tyr-Ile at various concentrations over the chip.
-
Measure the change in the refractive index to determine the association (kon) and dissociation (koff) rates.
-
Calculate the dissociation constant (Kd) as koff/kon.
-
Off-Target Profiling
Objective: To identify unintended molecular targets of Tyr-Ile.
Method: Proteome-wide Off-Target Screening (e.g., KiNativ™)
-
Cell Treatment: Treat live cells with Tyr-Ile or a vehicle control.
-
Lysate Preparation: Prepare cell lysates under conditions that preserve protein activity.
-
Probe Incubation: Incubate the lysates with a broad-spectrum, irreversible kinase probe that covalently binds to the active site of kinases.
-
Enrichment and Digestion: Enrich the probe-labeled proteins and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide fragments by mass spectrometry to identify and quantify the probe-labeled proteins.
-
Data Analysis: Compare the probe labeling profiles between the Tyr-Ile-treated and control samples. A decrease in probe labeling for a particular kinase in the Tyr-Ile-treated sample indicates a direct or allosteric interaction of the dipeptide with that kinase.
Cellular Functional Assays
Objective: To assess the functional consequences of Tyr-Ile treatment on cellular signaling pathways.
Method: Western Blotting for Pathway Activation
-
Cell Culture and Treatment: Culture relevant cell lines and treat with a dose-range of Tyr-Ile for various time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key signaling proteins and their phosphorylated (activated) forms (e.g., Akt/p-Akt, ERK/p-ERK).
-
Detection and Quantification: Use a chemiluminescent or fluorescent secondary antibody for detection and quantify the band intensities.
-
Data Analysis: Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of Tyr-Ile on pathway activation.
Visualizing Molecular Interactions and Experimental Workflows
To facilitate a clearer understanding of the concepts and methodologies discussed, the following diagrams have been generated using the DOT language.
References
In Vivo Efficacy of H-TYR-ILE-OH: A Comparative Analysis
A comprehensive review of existing literature reveals a significant gap in the in vivo efficacy data for the dipeptide H-TYR-ILE-OH (Tyrosine-Isoleucine). At present, no specific studies detailing the in vivo effects, therapeutic potential, or comparative performance of this particular dipeptide are publicly available. This guide, therefore, serves to highlight the absence of evidence and to provide a framework for the types of experimental data and comparisons that would be necessary to establish its in vivo efficacy.
While research exists on the constituent amino acids, L-Tyrosine and L-Isoleucine, and other related dipeptides, a direct extrapolation to the biological activity of this compound in a living organism is not scientifically valid. The unique chemical structure of a dipeptide dictates its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets, which may differ significantly from its individual amino acid components.
The Need for In Vivo Experimental Data
To ascertain the in vivo efficacy of this compound, rigorous preclinical studies in animal models are required. Such studies would need to investigate various potential therapeutic areas, including but not limited to, its antioxidant and anti-inflammatory properties, its role in metabolic regulation, or its potential effects on neurological functions.
Hypothetical Comparative Framework
Should in vivo data for this compound become available, a comparative guide would be structured to objectively assess its performance against relevant alternatives. These alternatives could include its constituent amino acids administered individually or in combination, other dipeptides with similar structural features, or existing therapeutic agents for a specific condition.
Data Presentation: A Template for Comparison
Quantitative data from such hypothetical studies would be summarized in clear, structured tables to facilitate easy comparison.
Table 1: Hypothetical In Vivo Antioxidant Efficacy Comparison
| Compound | Animal Model | Dosage | Biomarker of Oxidative Stress (e.g., MDA levels) | Antioxidant Enzyme Activity (e.g., SOD, GPx) |
| This compound | Wistar Rats | X mg/kg | ||
| L-Tyrosine + L-Isoleucine | Wistar Rats | Y mg/kg | ||
| N-Acetylcysteine (NAC) | Wistar Rats | Z mg/kg | ||
| Vehicle Control | Wistar Rats | - |
Table 2: Hypothetical In Vivo Anti-inflammatory Efficacy Comparison
| Compound | Animal Model of Inflammation (e.g., LPS-induced) | Dosage | Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | Anti-inflammatory Cytokine Levels (e.g., IL-10) |
| This compound | C57BL/6 Mice | A mg/kg | ||
| L-Tyrosine + L-Isoleucine | C57BL/6 Mice | B mg/kg | ||
| Dexamethasone | C57BL/6 Mice | C mg/kg | ||
| Vehicle Control | C57BL/6 Mice | - |
Essential Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Any future publication on the in vivo efficacy of this compound would need to include comprehensive experimental protocols.
Example Protocol: Assessment of In Vivo Antioxidant Activity
-
Animal Model: Male Wistar rats (8 weeks old, 200-250g).
-
Induction of Oxidative Stress: Intraperitoneal injection of carbon tetrachloride (CCl4) to induce oxidative stress.
-
Dosing Regimen: Oral administration of this compound, a comparator (e.g., N-Acetylcysteine), or vehicle control for a specified period before and after CCl4 administration.
-
Sample Collection: Blood and tissue (e.g., liver, kidney) samples are collected at the end of the study period.
-
Biochemical Analysis: Measurement of malondialdehyde (MDA) levels as an indicator of lipid peroxidation, and assessment of superoxide dismutase (SOD) and glutathione peroxidase (GPx) activity using commercially available assay kits.
-
Statistical Analysis: Data would be analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
Visualizing Experimental Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: A generalized workflow for assessing the in vivo antioxidant efficacy of this compound.
Caption: A potential signaling pathway through which this compound might exert anti-inflammatory effects.
Comparative Analysis of H-TYR-ILE-OH and Captopril as Angiotensin-Converting Enzyme (ACE) Inhibitors
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the dipeptide H-TYR-ILE-OH and the well-established drug Captopril, focusing on their potential as inhibitors of the Angiotensin-Converting Enzyme (ACE). While Captopril is a widely studied and clinically used ACE inhibitor, the inhibitory activity of this compound is predicted based on the known structure-activity relationships of similar bioactive peptides. This document is intended for researchers and scientists in the fields of pharmacology, biochemistry, and drug development, offering a comprehensive overview of their comparative inhibitory potential, the underlying biochemical pathways, and the experimental methodologies required for their evaluation.
Introduction to ACE Inhibition
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. A key enzyme in this cascade is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Inhibition of ACE is a cornerstone of therapy for hypertension and other cardiovascular disorders. Bioactive peptides, derived from various natural sources, have garnered significant interest as potential ACE inhibitors due to their favorable safety profiles. Peptides containing a tyrosine residue at the N-terminus followed by a hydrophobic amino acid, such as isoleucine, have been identified as promising candidates for ACE inhibition.
Quantitative Comparison of Inhibitory Potency
| Inhibitor | Type | Target | IC50 Value (µM) | Reference |
| This compound (proxy: Val-Tyr) | Dipeptide (Predicted) | Angiotensin-Converting Enzyme (ACE) | ~31.4 | [1] |
| Captopril | Small Molecule Drug | Angiotensin-Converting Enzyme (ACE) | 0.006 - 0.025 | [2][3][4] |
Disclaimer: The IC50 value for this compound is a predictive estimate based on the experimentally determined value for the structurally similar dipeptide Val-Tyr. Further experimental validation is required to determine the precise inhibitory potency of this compound.
Mechanism of Action: The Renin-Angiotensin System
The diagram below illustrates the Renin-Angiotensin System (RAS) and the central role of ACE in the production of Angiotensin II. Both this compound (predicted) and Captopril act by inhibiting ACE, thereby reducing the levels of Angiotensin II and its downstream effects on vasoconstriction and aldosterone secretion.
References
- 1. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural requirements of Angiotensin I-converting enzyme inhibitory peptides: quantitative structure-activity relationship study of di- and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Molecular Target of Tyr-Ile Dipeptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Tyr-Ile dipeptide and its isomer, Ile-Tyr, focusing on the validation of their molecular target within the central nervous system. Experimental data is presented to compare their performance with other tyrosine-containing dipeptides, offering insights for therapeutic development.
Unveiling the Target: Modulating Catecholamine Synthesis
Recent studies have illuminated the distinct biological activities of tyrosine-containing dipeptides, with a particular focus on their ability to modulate catecholamine pathways in the brain. While a specific receptor binding site for Tyr-Ile or Ile-Tyr has not been definitively elucidated, compelling evidence points towards the modulation of Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in the synthesis of dopamine and norepinephrine, as a primary molecular target.
The dipeptide Ile-Tyr, an isomer of Tyr-Ile, has been shown to significantly increase the levels of dopamine and its metabolites in the mouse brainstem. This effect is specific to the Ile-Tyr sequence, as other dipeptides like Ser-Tyr primarily enhance noradrenaline turnover, and Tyr-Pro has been shown to suppress dopamine turnover[1][2]. This specificity strongly suggests an interaction with the enzymatic machinery of dopamine synthesis.
Comparative Performance of Tyrosine-Containing Dipeptides
The following table summarizes the differential effects of orally administered tyrosine-containing dipeptides on catecholamine metabolism in the mouse brainstem, providing a clear comparison of their in vivo performance.
| Dipeptide | Primary Effect on Catecholamine Metabolism | Key Metabolites Increased | Reference |
| Ile-Tyr | Increased dopamine synthesis and turnover | Dopamine, Homovanillic Acid (HVA), 3,4-Dihydroxyphenylacetic Acid (DOPAC) | [1][2] |
| Ser-Tyr | Increased noradrenaline turnover | 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG) | [3] |
| Tyr-Pro | Suppression of dopamine turnover | - |
Experimental Protocols
In Vivo Administration and Brain Tissue Analysis
Objective: To determine the effect of dipeptide administration on catecholamine levels in the mouse brainstem.
Protocol:
-
Male mice are orally administered with a solution of Ile-Tyr, Ser-Tyr, Tyr-Pro, or a vehicle control.
-
After a specified time, mice are euthanized, and the brainstems are rapidly dissected.
-
Brain tissue is homogenized in a suitable buffer.
-
High-performance liquid chromatography (HPLC) with electrochemical detection is used to quantify the levels of dopamine, noradrenaline, and their respective metabolites (HVA, DOPAC, MHPG).
-
Data is analyzed to compare the effects of the different dipeptides on catecholamine metabolism.
Visualizing the Pathway and Experimental Workflow
To better understand the proposed mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Proposed signaling pathway for Ile-Tyr modulation of dopamine synthesis.
Caption: Experimental workflow for analyzing dipeptide effects on brain catecholamines.
References
- 1. The Dipeptides Ile-Tyr and Ser-Tyr Exert Distinct Effects on Catecholamine Metabolism in the Mouse Brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dipeptides Ile-Tyr and Ser-Tyr Exert Distinct Effects on Catecholamine Metabolism in the Mouse Brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally administrated dipeptide Ser-Tyr efficiently stimulates noradrenergic turnover in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the stability of Tyr-Ile in plasma from different species
A Comparative Guide to the Plasma Stability of Tyr-Ile Across Different Species
For researchers and professionals in drug development, understanding the stability of peptides in plasma is a critical factor in predicting their in vivo efficacy and pharmacokinetic profiles. This guide provides a comparative analysis of the stability of the dipeptide Tyrosine-Isoleucine (Tyr-Ile) in plasma from various species. Due to the limited availability of direct comparative data for Tyr-Ile, this guide focuses on the enzymatic factors that govern dipeptide stability and uses structurally similar dipeptides as illustrative examples.
Executive Summary
The stability of Tyr-Ile in plasma is primarily dictated by the activity of various peptidases, which can differ significantly across species. While direct comparative studies on Tyr-Ile are scarce, the known differences in plasma aminopeptidases and other proteases among common preclinical species and humans suggest that the half-life of Tyr-Ile is likely to vary. This guide provides an overview of these enzymatic differences and a general protocol for assessing plasma stability.
Data Presentation
| Species | Key Plasma Peptidases Relevant to Dipeptide Degradation | Reported Activity Levels and Substrate Preferences | Potential Impact on Tyr-Ile Stability |
| Human | Aminopeptidases (e.g., Aminopeptidase N), Dipeptidyl Peptidases (e.g., DPP-IV), Carboxylesterases | Aminopeptidases in human plasma are known to cleave N-terminal amino acids. DPP-IV has a preference for proline or alanine at the penultimate position but can have broader specificity. | Tyr-Ile is susceptible to cleavage by aminopeptidases at the N-terminal tyrosine. Overall stability will depend on the specific activity of these enzymes. |
| Rat | Aminopeptidases, Carboxylesterases | Rat plasma is known to have high carboxylesterase activity compared to humans[1]. Aminopeptidase activities in rats are generally comparable to humans for some substrates[2]. | The high esterase activity is less relevant for the peptide bond of Tyr-Ile. Aminopeptidase activity is expected to be the primary degradation pathway. |
| Mouse | Aminopeptidases, Carboxylesterases | Mouse plasma also exhibits high carboxylesterase activity[1]. Studies on some therapeutic peptides have shown faster degradation in mouse serum compared to fresh blood, indicating the presence of active proteases[3]. | Similar to rats, aminopeptidase-mediated cleavage is the likely route of degradation for Tyr-Ile. |
| Dog | Aminopeptidases, Butyrylcholinesterase (BChE) | The esterase expression and hydrolyzing pattern of dog plasma are considered to be closest to that of human plasma[1]. | The degradation profile of Tyr-Ile in dog plasma may more closely resemble that in human plasma compared to rodents, primarily driven by aminopeptidases. |
Experimental Protocols
To assess the stability of Tyr-Ile or other peptides in plasma, a standardized in vitro incubation assay is typically employed. The following is a detailed methodology based on common practices in the field.
Protocol: In Vitro Peptide Stability Assay in Plasma
-
Plasma Collection and Preparation:
-
Whole blood is collected from the species of interest (e.g., human, rat, mouse) into tubes containing an anticoagulant (e.g., K2EDTA, heparin).
-
Plasma is separated by centrifugation at 2000-3000 x g for 10-15 minutes at 4°C.
-
The supernatant (plasma) is carefully collected and can be used fresh or stored at -80°C until use. It is recommended to use pooled plasma from multiple donors to account for individual variability.
-
-
Incubation:
-
The test peptide (Tyr-Ile) is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) to create a stock solution.
-
The plasma is pre-warmed to 37°C in a water bath.
-
The peptide stock solution is spiked into the pre-warmed plasma to a final concentration (e.g., 1-10 µM). The final concentration of the organic solvent (if used to dissolve the peptide) should be kept low (e.g., <1%) to avoid protein precipitation.
-
The mixture is incubated at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes). The 0-minute time point serves as the initial concentration control.
-
-
Reaction Quenching and Protein Precipitation:
-
To stop the enzymatic degradation, a quenching solution, typically a cold organic solvent like acetonitrile or methanol (often containing an internal standard for analytical purposes), is added to each aliquot. A common ratio is 3 volumes of organic solvent to 1 volume of the plasma sample.
-
The samples are vortexed and then centrifuged at a high speed (e.g., >10,000 x g) for 5-10 minutes to precipitate the plasma proteins.
-
-
Analysis:
-
The supernatant, containing the remaining intact peptide, is collected for analysis.
-
The concentration of the intact peptide is quantified using a suitable analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.
-
-
Data Analysis:
-
The percentage of the peptide remaining at each time point is calculated relative to the concentration at time zero.
-
The natural logarithm of the percentage of remaining peptide is plotted against time.
-
The degradation rate constant (k) is determined from the slope of the linear regression of this plot.
-
The half-life (t½) of the peptide in plasma is calculated using the formula: t½ = 0.693 / k.
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing peptide stability in plasma and the potential enzymatic degradation pathway for a dipeptide like Tyr-Ile.
Caption: Experimental workflow for determining the in vitro plasma stability of a peptide.
Caption: Potential enzymatic degradation of Tyr-Ile by plasma aminopeptidases.
References
- 1. Species difference of esterase expression and hydrolase activity in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study on the rectal aminopeptidase enzymatic activities of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling H-TYR-ILE-OH
For researchers, scientists, and drug development professionals, the safe and effective handling of peptides is fundamental to both personal safety and research integrity. This guide provides immediate, essential safety and logistical information for the dipeptide H-TYR-ILE-OH (Tyrosyl-Isoleucine). While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.[1][2]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure and contamination. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Should be worn at all times to protect against splashes of solutions or airborne particles of the lyophilized powder.[1][3] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential contamination. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended to prevent direct skin contact. |
| Respiratory Protection | Dust Mask | Not generally required for handling small quantities. A dust mask should be used when weighing large quantities to minimize inhalation of the powder. |
Operational Plan: Step-by-Step Handling
Proper handling of this compound is essential for accurate experimental results and personal safety.
1. Preparation and Weighing:
-
Ensure the work area, such as a laboratory bench or chemical fume hood, is clean and uncluttered.
-
Wear all required PPE as outlined in the table above.
-
To minimize dust inhalation, weighing of the lyophilized powder should be performed in an area with minimal air currents or in a chemical fume hood.
-
Use a clean spatula and weighing paper or a weigh boat for accurate measurement.
2. Dissolution:
-
Consult the product's technical data sheet for specific solubility information. Peptides are often dissolved in sterile, purified water or a buffer solution.
-
Add the appropriate solvent to the vial containing the peptide.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause denaturation.
3. Experimental Use:
-
Handle the peptide solution with care to avoid splashes and spills.
-
Keep the vial containing the peptide solution closed when not in use to prevent contamination and evaporation.
4. Storage:
-
Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C in a tightly sealed container.
-
Reconstituted Solution: Store reconstituted peptide solutions at 2-8°C for short-term use. For longer-term storage, aliquot the solution into single-use vials and store at -20°C or colder to avoid repeated freeze-thaw cycles.
Disposal Plan
Proper disposal of this compound and associated materials is a critical aspect of laboratory safety and environmental responsibility.
1. Unused Peptide and Contaminated Materials:
-
Solid waste such as empty vials, pipette tips, and gloves that have come into contact with the peptide should be collected in a designated and clearly labeled waste container.
-
While not classified as hazardous, it is good practice to dispose of the peptide and contaminated materials as chemical waste according to your institution's guidelines.
2. Aqueous Waste:
-
Dilute aqueous solutions containing this compound should be collected as chemical waste.
-
Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines on the disposal of non-hazardous chemical waste. In some cases, after appropriate neutralization and dilution, drain disposal may be permissible, but this must be confirmed with local regulations.
Visual Workflow and Decision-Making Guides
The following diagrams illustrate the standard workflow for handling this compound and the decision-making process for selecting appropriate PPE.
Caption: Workflow for handling this compound from preparation to disposal.
Caption: Decision-making process for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
